molecular formula C7H8BrClN2O B1372025 5-Amino-2-bromobenzamide hydrochloride CAS No. 1211398-47-8

5-Amino-2-bromobenzamide hydrochloride

Cat. No.: B1372025
CAS No.: 1211398-47-8
M. Wt: 251.51 g/mol
InChI Key: OGGOFOAQWKVGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromobenzamide hydrochloride is a valuable benzamide-based building block in medicinal chemistry, serving as a key precursor for the synthesis of novel compounds with investigated biological activities. Its core research value lies in its role as a versatile intermediate for constructing more complex molecules, particularly in anticancer drug discovery. Scientific studies have utilized this compound to generate a series of substituted benzamides, which were then evaluated for their in vitro antiproliferative activity . These synthetic derivatives have demonstrated promising activity profiles against a panel of human cancer cell lines, including K562 chronic myelogenous leukemia, MCF-7 breast cancer, and HCT-116 colon cancer cells . The primary mechanism of action for the active benzamide derivatives synthesized from this scaffold has been identified as the inhibition of tubulin polymerization, which disrupts microtubule formation, leads to cell cycle arrest, and induces apoptosis in treated cancer cells . This makes 5-amino-2-bromobenzamide hydrochloride a critical starting material for researchers working to develop new antitubulin agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-bromobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGOFOAQWKVGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-bromobenzamide Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-bromobenzamide hydrochloride, a key molecular building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a validated synthetic protocol, and explore its significance as a scaffold in the development of targeted therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development.

Core Compound Identification and Properties

5-Amino-2-bromobenzamide hydrochloride is the salt form of the versatile aromatic amine, 2-amino-5-bromobenzamide. The hydrochloride form often enhances solubility and stability, making it advantageous for various applications in medicinal chemistry and process development.

Molecular Structure and Weight

The foundational step in any experimental design is the precise characterization of the materials in use. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for the preparation of solutions with accurate molar concentrations.

Molecular Formula: C₇H₇BrN₂O · HCl

Molecular Weight: 252 g/mol [1]

The structure consists of a benzene ring substituted with an amino group, a bromine atom, and a carboxamide group. The hydrochloride salt is formed by the protonation of the amino group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_final Final Product 2-Aminobenzamide 2-Aminobenzamide N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Bromination Bromination N-Bromosuccinimide (NBS)->Bromination Acetonitrile (Solvent) Acetonitrile (Solvent) Dissolution Dissolution Acetonitrile (Solvent)->Dissolution Dissolution->Bromination Stirring at RT Quenching Quenching Bromination->Quenching Ice-cold water Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization 5-Amino-2-bromobenzamide 5-Amino-2-bromobenzamide Recrystallization->5-Amino-2-bromobenzamide

Caption: General workflow for the synthesis of 5-Amino-2-bromobenzamide.

Detailed Experimental Protocol

This protocol is a self-validating system, where the expected outcome is a high-purity product, verifiable by standard analytical techniques such as melting point determination and NMR spectroscopy.

Materials:

  • 2-Aminobenzamide

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Ice-cold water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in acetonitrile.

  • Bromination: To the stirred solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford the purified 2-amino-5-bromobenzamide. [2]7. Hydrochloride Salt Formation: To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or ether). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Applications in Drug Discovery and Development

5-Amino-2-bromobenzamide and its derivatives are considered "privileged scaffolds" in medicinal chemistry. This is due to their ability to serve as a versatile starting point for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. [3]The presence of three reactive sites—the amino group, the bromine atom, and the amide functionality—allows for diverse chemical modifications.

  • Anticancer Agents: This scaffold is a cornerstone in the synthesis of various anticancer agents. Its derivatives have been explored as inhibitors of key oncological targets.

  • Central Nervous System (CNS) Modulators: The 2-aminobenzamide core is a foundational element in the development of molecules that modulate processes within the central nervous system.

  • Antimicrobial Agents: Derivatives of 2-aminobenzamide have been synthesized and evaluated for their potential as antimicrobial agents. [4] The synthetic tractability of this scaffold allows for the creation of large, diverse libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

5-Amino-2-bromobenzamide hydrochloride is a fundamentally important reagent for researchers in drug development. Its well-defined molecular weight and physicochemical properties, coupled with a straightforward and robust synthesis, make it an invaluable tool. The versatility of its chemical structure ensures its continued relevance as a scaffold for the discovery of novel therapeutics across a spectrum of diseases. This guide has provided the core technical information necessary for its effective and safe utilization in a research setting.

References

  • PubChem. 5-Amino-2-bromobenzene-1-carboximidamide. [Link]

  • PubChem. 2-Amino-5-bromobenzamide. [Link]

  • Google Patents.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 5-Amino-2-bromobenzamide Hydrochloride

5-Amino-2-bromobenzamide and its hydrochloride salt are valuable intermediates in the landscape of modern medicinal chemistry and drug development. The specific arrangement of the bromo, amino, and benzamide functionalities provides a versatile scaffold for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide presents a robust and scientifically-grounded protocol for the synthesis of 5-Amino-2-bromobenzamide hydrochloride, designed for researchers and professionals in the chemical and pharmaceutical sciences. The pathway is elucidated with a focus on the causal relationships behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the material's properties and hazards is paramount before commencing any synthetic work.

Table 1: Physicochemical and Safety Data for Key Compounds

Identifier5-Amino-2-bromobenzamide5-Amino-2-bromobenzamide HCl
IUPAC Name 5-Amino-2-bromobenzamide5-Amino-2-bromobenzamide hydrochloride
CAS Number 105153-61-7 (free base)1211398-47-8[1]
Molecular Formula C₇H₇BrN₂OC₇H₈BrClN₂O
Molecular Weight 215.05 g/mol [2]251.51 g/mol
Appearance White to off-white solid[3]Solid[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]Similar hazards expected; handle with care.
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[2][4]P261, P280, P302+P352, P305+P351+P338

Note: Data for the hydrochloride salt is less prevalent; properties are inferred from the free base and general principles of salt formation.

The Synthetic Blueprint: A Rationale-Driven Pathway

The synthesis of 5-Amino-2-bromobenzamide hydrochloride is strategically designed as a multi-step process starting from 2-bromobenzoic acid. This route provides excellent control over the regiochemistry, ensuring the desired isomer is formed.

G cluster_0 Overall Synthetic Workflow A 2-Bromobenzoic Acid B Step 1: Nitration A->B C 2-Bromo-5-nitrobenzoic Acid B->C D Step 2: Amidation C->D E 2-Bromo-5-nitrobenzamide D->E F Step 3: Reduction & Salification E->F G 5-Amino-2-bromobenzamide HCl F->G G cluster_mech Regioselectivity of Nitration 2-Bromobenzoic Acid 2-Bromobenzoic Acid Arenium Ion Intermediate Arenium Ion Intermediate 2-Bromobenzoic Acid->Arenium Ion Intermediate + HNO₃/H₂SO₄ 2-Bromo-5-nitrobenzoic Acid 2-Bromo-5-nitrobenzoic Acid Arenium Ion Intermediate->2-Bromo-5-nitrobenzoic Acid - H⁺ Directing Effects Carboxyl (-COOH) -> Meta Bromo (-Br) -> Para Favored Position C5 Position Directing Effects->Favored Position Synergistic Effect

Caption: Logic of regioselective nitration.

Step 2: Amidation via Acyl Chloride Direct amidation of a carboxylic acid is often inefficient. The protocol therefore proceeds by first converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide, 2-Bromo-5-nitrobenzamide.

Step 3: Reduction of the Nitro Group The final key transformation is the reduction of the nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride (SnCl₂) in hydrochloric acid is particularly advantageous. It is a robust method for nitro group reduction and conveniently allows for the direct isolation of the final product as its hydrochloride salt, enhancing its stability and handling properties.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-equipped chemical laboratory with appropriate safety measures in place.

Materials and Equipment

Table 2: Reagents and Materials

ReagentCAS No.M.W.Recommended Purity
2-Bromobenzoic Acid88-65-3201.02>98%
Conc. Sulfuric Acid (H₂SO₄)7664-93-998.0898%
Conc. Nitric Acid (HNO₃)7697-37-263.0170%
Thionyl Chloride (SOCl₂)7719-09-7118.97>99%
Ammonium Hydroxide (NH₄OH)1336-21-635.0428-30% solution
Tin(II) Chloride Dihydrate10025-69-1225.63>98%
Conc. Hydrochloric Acid (HCl)7647-01-036.4637%
Ethyl Acetate141-78-688.11ACS Grade
Ethanol64-17-546.07ACS Grade
Diethyl Ether60-29-774.12ACS Grade

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, dropping funnel, Büchner funnel, rotary evaporator, standard laboratory glassware, fume hood.

Step-by-Step Procedure

Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid [5]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated H₂SO₄ (50 mL). Cool the flask in an ice/salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 2-bromobenzoic acid (10.0 g, 49.7 mmol) in portions to the stirred, cold sulfuric acid. Ensure the temperature remains below 10 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated HNO₃ (4.5 mL, ~75 mmol) to concentrated H₂SO₄ (10 mL) in a separate flask, pre-chilled in an ice bath. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

    • Causality: This slow, cold addition is crucial to control the highly exothermic reaction and prevent over-nitration or side reactions. [6]4. Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the solid product (2-bromo-5-nitrobenzoic acid) under vacuum. The expected yield is typically high (>90%).

Step 2: Synthesis of 2-Bromo-5-nitrobenzamide

  • Setup: Place the dried 2-bromo-5-nitrobenzoic acid (12.2 g, 49.6 mmol) in a 250 mL round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).

  • Acyl Chloride Formation: Add thionyl chloride (11 mL, ~150 mmol) to the flask. Add one drop of dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid will dissolve as it converts to the acyl chloride.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (with appropriate trapping).

  • Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a beaker containing a stirred solution of ice-cold concentrated ammonium hydroxide (100 mL).

    • Causality: This addition must be slow and performed in a fume hood due to the vigorous and exothermic reaction that releases ammonia gas.

  • Isolation: A solid precipitate of 2-bromo-5-nitrobenzamide will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash with cold water and dry under vacuum.

Step 3: Synthesis of 5-Amino-2-bromobenzamide Hydrochloride

  • Setup: In a 500 mL round-bottom flask, suspend 2-bromo-5-nitrobenzamide (10.0 g, 40.8 mmol) in ethanol (150 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (46.2 g, 205 mmol) to the suspension.

  • Reaction: Cool the flask in an ice bath and slowly add concentrated HCl (50 mL) dropwise with stirring. After the initial exotherm subsides, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, slowly add a 20% aqueous NaOH solution to neutralize the excess acid and precipitate tin hydroxides. Be cautious, as this is an exothermic process. Adjust the pH to ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-amino-2-bromobenzamide free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of hot ethanol or diethyl ether. Cool the solution and bubble dry HCl gas through it, or add a saturated solution of HCl in diethyl ether, until precipitation is complete.

  • Final Isolation: Collect the white precipitate of 5-Amino-2-bromobenzamide hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

To ensure the integrity of the synthesized product, a suite of analytical techniques must be employed.

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the crude product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Melting Point: A sharp melting point range indicates high purity of the final compound.

  • Spectroscopic Analysis:

    • ¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring and amide/amino groups.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound, matching the observed molecular ion peak with the calculated value.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretches (amine and amide), C=O stretch (amide), and C-Br stretch.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. [4][7]* Fume Hood: All steps, particularly those involving concentrated acids, thionyl chloride, and volatile organic solvents, must be performed in a certified chemical fume hood.

  • Reagent Handling:

    • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.

    • Thionyl chloride is toxic, corrosive, and reacts violently with water. Prevent any contact with moisture.

    • Tin(II) chloride and its solutions can be irritating. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

Conclusion

This guide provides a detailed, reliable, and rationale-based protocol for the synthesis of 5-Amino-2-bromobenzamide hydrochloride. By following this three-step pathway and adhering to the outlined safety and handling procedures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and development. The emphasis on understanding the "why" behind each step empowers the scientist to troubleshoot and adapt the procedure as needed, ensuring successful and reproducible outcomes.

References

  • Al-Amiery, A. A., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(1), 84. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (2010). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5019271, 2-Amino-5-bromobenzamide. Retrieved from [Link]

  • ResearchGate. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Electrochemistry of 2-bromo-2-methylpropanamides. Reduction mechanism and cyclocoupling reaction with amide solvents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243025, 2-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2017). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available at: [Link]

  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-bromobenzamide from 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 2-Amino-5-bromobenzamide, a pivotal intermediate in contemporary drug discovery and development. By starting with the readily available 2-aminobenzamide, we will detail a robust and reproducible synthetic route. This document is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical principles and practical, field-tested protocols.

Chapter 1: Theoretical Foundations and Strategic Considerations

The conversion of 2-aminobenzamide to 2-Amino-5-bromobenzamide is a classic example of electrophilic aromatic substitution. A comprehensive understanding of the underlying mechanism is critical for optimizing reaction conditions and ensuring the desired regioselectivity.

The Mechanism: Directing Effects in Electrophilic Aromatic Bromination

The aromatic ring of 2-aminobenzamide is rendered electron-rich by two key functional groups: the primary amine (-NH₂) and the carboxamide (-CONH₂). Both are ortho, para-directing substituents. However, the amino group is a powerful activating group, significantly increasing the nucleophilicity of the benzene ring, whereas the amide group is a much weaker activator.

The strong activation by the -NH₂ group dominates the directing effects, making the positions ortho and para to it the most favorable sites for electrophilic attack. The para position (C5) is sterically more accessible than the ortho position (C3), leading to the preferential formation of the 5-bromo isomer as the major product. This high degree of regioselectivity is a key advantage of this synthetic approach.

Selecting the Optimal Brominating Agent

The choice of brominating agent is a critical parameter that influences reaction efficiency, safety, and ease of purification.

  • Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, volatile, and toxic, requiring specialized handling procedures.[1] It is often dissolved in a solvent like acetic acid, which helps to polarize the Br-Br bond, generating the electrophilic species required for the substitution.[2][3]

  • N-Bromosuccinimide (NBS): For laboratory-scale synthesis, NBS is the preferred reagent.[4][5] It is a solid, making it significantly easier and safer to handle than liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, which can minimize the formation of over-brominated byproducts.[6] The reaction with NBS generates succinimide, a non-polar byproduct that is typically easy to remove during workup.

This guide will focus on the NBS-mediated protocol due to its superior safety profile and operational simplicity.

The Role of the Solvent

The solvent not only facilitates the dissolution of reactants but also influences the reaction's kinetics and outcome.

  • Acetonitrile (CH₃CN): A polar aprotic solvent, acetonitrile is an excellent choice for this reaction as it effectively dissolves both 2-aminobenzamide and NBS without reacting with them.[5][7]

  • Acetic Acid (CH₃COOH): This polar protic solvent can also be used. It can assist in polarizing the brominating agent, potentially increasing the reaction rate.[8][9] However, its acidic nature and higher boiling point can complicate workup procedures.

Chapter 2: Core Synthesis Protocol: NBS-Mediated Bromination

This section provides a detailed, self-validating protocol for the synthesis of 2-Amino-5-bromobenzamide. Adherence to these steps is crucial for achieving high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Aminobenzamide≥98% PuritySigma-AldrichStarting material
N-Bromosuccinimide (NBS)≥98% PurityAcros OrganicsBrominating agent
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher ScientificReaction solvent
Deionized Water (H₂O)Type II or better-Used for quenching and washing
Round-bottom flask (50 mL)--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Buchner funnel and filter flask--For product isolation
Whatman No. 1 filter paper--For filtration
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (e.g., 2.00 g, 14.7 mmol) in acetonitrile (30 mL) at ambient temperature. Stir until all the solid has dissolved.

  • Addition of NBS: To the stirring solution, add N-bromosuccinimide (2.74 g, 15.4 mmol, 1.05 equivalents) portion-wise over 5 minutes. A slight exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 30-60 minutes.[7] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation (Quenching): Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate will form immediately.[7]

  • Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove succinimide and any residual solvent.

  • Drying: Dry the collected solid under vacuum at 50-60 °C to a constant weight. The crude product is typically obtained as a light yellow or off-white solid.

Purification via Recrystallization

While the crude product is often of high purity, recrystallization can be performed to obtain material suitable for sensitive downstream applications.

  • Solvent Selection: Acetonitrile or methanol are effective solvents for recrystallization.[7][8]

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Optional Purification A Dissolve 2-Aminobenzamide in Acetonitrile B Add N-Bromosuccinimide (NBS) (Portion-wise) A->B C Stir at Room Temperature (30-60 min) B->C D Quench with Ice Water (Precipitation) C->D Reaction Complete E Vacuum Filtration D->E F Wash with Cold Water E->F G Dry Under Vacuum F->G H Recrystallize from Acetonitrile or Methanol G->H If needed I Isolate & Dry Pure Product G->I Crude Product Sufficient H->I

Caption: Workflow for the synthesis of 2-Amino-5-bromobenzamide.

Chapter 3: Characterization and Quality Control

Confirming the identity and purity of the synthesized 2-Amino-5-bromobenzamide is a non-negotiable step.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name2-Amino-5-bromobenzamide[10]
CAS Number16313-66-9[10]
Molecular FormulaC₇H₇BrN₂O[10]
Molecular Weight215.05 g/mol [10]
AppearanceWhite to pale-yellow or brown powder
Melting Point189-191 °C
Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expect to see signals corresponding to the aromatic protons (three distinct signals in the 6.5-7.5 ppm region) and the two sets of amine/amide protons (broad singlets).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals, confirming the presence of all carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key stretches to identify include the N-H stretches of the primary amine and amide (typically in the 3200-3500 cm⁻¹ region) and the C=O stretch of the amide (around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) confirming the molecular weight.

Chapter 4: Critical Safety and Handling Protocols

Safety is the paramount consideration in any chemical synthesis. The reagents used in this procedure possess specific hazards that must be managed through proper laboratory practice.

Hazard Identification
ChemicalKey Hazards
N-Bromosuccinimide Oxidizer, causes skin irritation and serious eye damage.
Acetonitrile Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled.
Bromine (alternative)Causes severe skin burns and eye damage, fatal if inhaled, very toxic to aquatic life.[1][11]
Acetic Acid (alternative)Flammable liquid and vapor, causes severe skin burns and eye damage.[11][12]
2-Amino-5-bromobenzamide Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
Recommended Safety Precautions
  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves before use.[13]

    • Body Protection: A flame-resistant lab coat must be worn.

  • Handling: Avoid creating dust when handling solid reagents. Use spark-proof tools if working with flammable solvents on a large scale.[11]

  • Spill Response: Have appropriate spill kits (e.g., absorbent materials for solvents, sodium thiosulfate for neutralizing bromine) readily available.

Waste Disposal

All chemical waste must be disposed of in accordance with institutional, local, and national regulations. Halogenated and non-halogenated organic waste streams should be segregated into appropriately labeled containers. Do not pour any chemical waste down the drain.

Conclusion

The synthesis of 2-Amino-5-bromobenzamide from 2-aminobenzamide via NBS-mediated bromination is a highly efficient, regioselective, and reliable method. By understanding the chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers and scientists can confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.

  • An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications. Benchchem.

  • A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development. Benchchem.

  • 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271. PubChem - NIH.

  • Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... ResearchGate.

  • Synthesis of o-Aminobenzamide Compounds. Scientific Research Publishing.

  • Synthesis of 2‐aminobenzamide under various conditions. ResearchGate.

  • Why is glacial acetic acid used in bromination of aniline? Quora.

  • Bromine solution - Safety Data Sheet. Carl ROTH.

  • SAFETY DATA SHEET - Bromine, 1M solution in acetic acid. Fisher Scientific.

  • Bromination - Common Conditions. Common Organic Chemistry.

  • Why we use glacial acetic acid in bromination of aniline? Brainly.in.

  • Why is acetic acid used in the reaction of aniline and acetic anhydride? ECHEMI.

  • Safety data sheet.

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers (RSC Publishing).

  • Experimental Methods 1. Bromination Methods.

  • Why use glacial acetic acid in bromination of anisole? Chemistry Stack Exchange.

  • 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9. ChemicalBook.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Vedantu.

  • (PDF) 2-(2-Amino-5-bromobenzoyl)pyridine. ResearchGate.

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

  • A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach. RSC Publishing.

  • Regioselectivity in Radical Bromination in Organic Chemistry. YouTube.

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. Benchchem.

  • N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. Redalyc.

Sources

5-Amino-2-bromobenzamide hydrochloride structural characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of 5-Amino-2-bromobenzamide Hydrochloride

Abstract

5-Amino-2-bromobenzamide hydrochloride is a pivotal molecular scaffold in contemporary drug discovery, serving as a foundational building block for a range of therapeutic agents, notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] The precise elucidation of its three-dimensional structure and the confirmation of its chemical identity are non-negotiable prerequisites for its application in medicinal chemistry and process development. An unambiguous structural characterization ensures not only the integrity of starting materials but also the validity of subsequent structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the definitive structural analysis of 5-Amino-2-bromobenzamide hydrochloride, integrating multi-technique spectroscopic and crystallographic data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Core Compound Identification and Physicochemical Properties

A thorough characterization begins with an aggregation of the compound's fundamental properties. This data serves as a primary reference against which experimental results are compared. The hydrochloride salt form is particularly relevant as it often enhances stability and solubility for aryl amines, which can be prone to degradation.[2]

IdentifierValueSource
IUPAC Name 5-amino-2-bromobenzamide hydrochloride
CAS Number 1211398-47-8[3]
Molecular Formula C₇H₈BrClN₂O[3]
Molecular Weight 251.51 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 189-191 °C (for the free base)[4]
pKa 15.15 ± 0.50 (Predicted, for the free base)[4]

The Strategic Workflow for Structural Elucidation

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure cluster_3 Final Confirmation A Material Acquisition (5-Amino-2-bromobenzamide HCl) B Physicochemical Data (Table 1) A->B C FTIR Spectroscopy (Functional Group ID) A->C Primary Characterization D Mass Spectrometry (Molecular Weight & Formula) A->D Primary Characterization E NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) A->E Primary Characterization F X-Ray Crystallography (3D Atomic Arrangement) A->F If single crystal available G Data Integration & Structural Confirmation C->G D->G E->G F->G Unambiguous Proof G A 1. Sample Preparation Dissolve sample in MeOH/H₂O B 2. Infusion Inject into ESI source via syringe pump A->B C 3. Ionization (ESI+) Generate gaseous ions [M+H]⁺ B->C D 4. Mass Analysis Separate ions by m/z in mass analyzer (e.g., TOF) C->D E 5. Detection Generate mass spectrum D->E

Caption: Experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Look for the molecular ion peak corresponding to the protonated free base [C₇H₇BrN₂O + H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks separated by ~2 m/z units. [5]

Expected Data
  • Primary Ion (m/z): ~215.98 (for ⁷⁹Br) and ~217.98 (for ⁸¹Br).

  • Confirmation: The presence of this isotopic doublet in a ~1:1 intensity ratio is a definitive signature for a molecule containing one bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality and Experimental Choices
  • Purpose: To confirm the presence of the primary amine (-NH₂), amide (-CONH₂), and aromatic C-H and C=C bonds. The spectrum provides a unique "fingerprint" for the molecule.

  • Sampling: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid powders.

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 5-Amino-2-bromobenzamide hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce a transmittance or absorbance spectrum.

Predicted Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretching (asymmetric & symmetric)Primary Amine (-NH₂ of amide)
~3200N-H StretchingPrimary Amine (-NH₂)
~3000 - 3100C-H StretchingAromatic C-H
2800 - 3000N-H Stretching (broad)Ammonium (-NH₃⁺)
~1660C=O Stretching ("Amide I" band)Amide (-C =O NH₂)
~1600N-H Bending ("Amide II" band)Amide (-CON H₂)
~1580, ~1470C=C StretchingAromatic Ring
550 - 650C-Br StretchingAryl Bromide

Note: These assignments are based on typical frequency ranges for these functional groups. The broadness of the ammonium stretch is a key indicator of the hydrochloride salt form. [6][7]

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise spatial arrangement of every atom in the crystal lattice, confirming not only connectivity but also conformation and intermolecular interactions like hydrogen bonding.

Causality and Experimental Choices
  • Purpose: To generate an atomic-resolution, three-dimensional model of the molecule. This is the gold standard for structural proof.

  • Prerequisite: The primary challenge is growing a single, diffraction-quality crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the compound in a suitable solvent (or solvent mixture) to near-saturation. Allow the solvent to evaporate slowly over several days to weeks. Screen various solvents like ethanol, methanol, or acetonitrile/water mixtures.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head. [8]3. Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. [8]Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic model against the experimental data to yield the final structure with high precision. [9]

Safety and Handling

As a research chemical, 5-Amino-2-bromobenzamide hydrochloride must be handled with appropriate care.

  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation. [5][10]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [11]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. [11]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

The structural characterization of 5-Amino-2-bromobenzamide hydrochloride is a critical step in its journey from a chemical intermediate to a component of advanced pharmaceutical candidates. A multi-pronged analytical approach, as detailed in this guide, is essential for an unambiguous assignment. By integrating data from NMR, MS, and FTIR, researchers can confidently establish the molecule's identity and purity. When possible, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of its three-dimensional architecture. This rigorous, self-validating workflow ensures the scientific integrity required for successful research and development in the pharmaceutical sciences.

References

  • PubChem. (n.d.). 2-Amino-5-bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 486-494. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]

  • Teasdale, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1253-1265. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 1. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. J. Chem. Pharm. Res., 3(5), 323-339. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5030. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • ChemRxiv. (2022). Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - FTIR Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromobenzamide hydrochloride is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its utility in drug discovery and development, particularly in the synthesis of enzyme inhibitors and other therapeutic agents, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences bioavailability, formulation development, and the design of subsequent experimental protocols. This guide provides a comprehensive overview of the solubility of 5-Amino-2-bromobenzamide hydrochloride, including its physicochemical characteristics, and presents detailed methodologies for its determination.

As a Senior Application Scientist, it is understood that robust and reproducible data is paramount. Therefore, this guide emphasizes not just the "what" but the "why" behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Amino-2-bromobenzamide hydrochloride is essential for interpreting its solubility behavior. The hydrochloride salt form is expected to exhibit different solubility characteristics compared to its free base, particularly in aqueous media.

PropertyValueSource
IUPAC Name 5-amino-2-bromobenzamide hydrochlorideN/A
CAS Number 1211398-47-8[1]
Molecular Formula C₇H₈BrClN₂O[1]
Molecular Weight 251.51 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 189-191°C (of the free base)[2][3]
pKa 15.15 ± 0.50 (Predicted, for the free base)[2]

Solubility Profile

Currently, specific quantitative solubility data for 5-Amino-2-bromobenzamide hydrochloride in various solvents is not extensively available in peer-reviewed literature. The free base, 2-Amino-5-bromobenzamide, is qualitatively described as being soluble in organic solvents like ethanol and ether.[3] The hydrochloride salt is anticipated to have higher aqueous solubility due to its ionic nature.

Given the lack of specific data, this guide provides robust protocols for determining both the kinetic and thermodynamic solubility of 5-Amino-2-bromobenzamide hydrochloride, enabling researchers to generate this critical data in their own laboratories.

Experimental Protocols for Solubility Determination

The choice between determining kinetic versus thermodynamic solubility depends on the stage of the research. Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[4][5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[7][8] This protocol is aligned with guidelines from regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[9][10][11][12]

Objective: To determine the equilibrium solubility of 5-Amino-2-bromobenzamide hydrochloride in a given solvent at a specific temperature.

Materials:

  • 5-Amino-2-bromobenzamide hydrochloride (solid)

  • Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 5-Amino-2-bromobenzamide hydrochloride to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[8]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to reach a steady state.[4][13] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[9]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[9] Filtration is a commonly recommended method.

  • Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of 5-Amino-2-bromobenzamide hydrochloride in the chosen solvent, taking into account the dilution factor. Report the results in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to a known volume of solvent B Incubate at constant temperature with agitation (e.g., 24-48h) A->B Shake to equilibrate C Centrifuge or filter to remove undissolved solid B->C Attain equilibrium D Dilute supernatant C->D Obtain saturated solution E Analyze concentration (e.g., HPLC-UV) D->E Prepare for analysis

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when diluted into an aqueous buffer.[5][6] This is a high-throughput method useful for early screening.

Objective: To determine the kinetic solubility of 5-Amino-2-bromobenzamide hydrochloride in an aqueous buffer.

Materials:

  • 5-Amino-2-bromobenzamide hydrochloride

  • DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader with turbidity or light scattering detection, or HPLC-MS/MS

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Amino-2-bromobenzamide hydrochloride in DMSO (e.g., 10 mM).[14]

  • Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in a 96-well plate. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its effect on solubility.[14]

  • Incubation: Shake the microplate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.[4]

  • Detection: Measure the amount of precipitate formed. This can be done directly by detecting light scattering (nephelometry) or turbidity.[7] Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-MS/MS.[15]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is observed or the measured concentration in the supernatant.

G cluster_prep Preparation cluster_dilute Dilution cluster_incubate Incubation cluster_detect Detection A Prepare high-concentration stock in DMSO B Add stock solution to aqueous buffer in a microplate A->B Introduce to aqueous phase C Shake at room temperature (e.g., 1-2h) B->C Allow for precipitation D Measure precipitation (e.g., nephelometry) or analyze supernatant (HPLC-MS/MS) C->D Quantify soluble fraction

Conclusion

A thorough understanding of the solubility of 5-Amino-2-bromobenzamide hydrochloride is indispensable for its effective use in research and drug development. While specific quantitative data for the hydrochloride salt remains to be broadly published, this guide provides the necessary framework and detailed experimental protocols for researchers to determine its thermodynamic and kinetic solubility. By adhering to these well-established methods, scientists can generate reliable and reproducible data, facilitating informed decisions in formulation, screening, and overall drug development processes.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A Mechanistic Approach to Understanding the Factors Affecting Drug Absorption: A Review of Fundamentals. Dissolution Technologies, 9(3), 11-16. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Cheméo. Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 365. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • ChemBK. 3-Bromobenzamide. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs. [Link]

  • Ferreira, L. A., & de Sousa, V. P. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 738-751. [Link]

  • PubChem. 2-Amino-5-bromobenzamide. [Link]

  • PubChem. 2-[4-(Aminomethyl)phenoxy]-5-bromobenzamide. [Link]

  • PubChem. 5-Amino-2-bromobenzene-1-carboximidamide. [Link]

  • PubChem. 5-Amino-2-methylbenzenesulfonamide. [Link]

  • PubChem. N-(2-amino-5-chlorophenyl)-3-bromobenzamide. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Amino-2-bromobenzamide hydrochloride, a pivotal building block in contemporary drug discovery and medicinal chemistry.[1] We delve into the core analytical techniques essential for its structural elucidation and quality assurance: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to provide researchers, scientists, and drug development professionals with not only the spectral data but also the underlying scientific rationale for the experimental protocols and data interpretation. By integrating data from these orthogonal techniques, we present a self-validating methodology for the unambiguous confirmation of the compound's identity, structure, and purity.

Introduction: The Analytical Imperative

5-Amino-2-bromobenzamide hydrochloride serves as a versatile chemical scaffold in the synthesis of pharmacologically active molecules, including potent enzyme inhibitors.[1] Its precise molecular architecture, featuring a primary amine, a primary amide, and a bromine substituent on a benzene ring, offers multiple points for synthetic modification. However, this structural complexity necessitates a robust analytical framework to confirm its identity and ensure purity prior to its use in synthetic workflows.

The protonation of the 5-amino group to form the hydrochloride salt significantly influences the compound's solubility and electronic properties, which is reflected in its spectral characteristics. This guide will systematically dissect the spectral data from ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic analytical portrait of this important reagent.

Compound Profile

A clear identification of the target molecule is the foundation of any analytical study.

IdentifierValueSource
IUPAC Name 5-amino-2-bromobenzamide;hydrochloride
CAS Number 1211398-47-8[2]
Molecular Formula C₇H₈BrClN₂O[2]
Molecular Weight 251.51 g/mol [2]

Chemical Structure:

Chemical structure of 5-Amino-2-bromobenzamide hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For 5-Amino-2-bromobenzamide hydrochloride, both ¹H and ¹³C NMR are indispensable for assigning the positions of protons and carbons, respectively.

Expertise in Action: The Rationale for Solvent Selection

The choice of solvent is a critical experimental parameter. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this analysis. Its high polarity effectively dissolves the hydrochloride salt, and its non-protic nature allows for the observation of exchangeable protons from the ammonium (-NH₃⁺) and amide (-CONH₂) groups, which would otherwise be lost to deuterium exchange in solvents like D₂O.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 5-Amino-2-bromobenzamide hydrochloride and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H NMR C->D E Acquire 13C NMR C->E F Process Spectra Referencing Phasing Integration D->F E->F G Interpret Data Chemical Shifts Multiplicity Integration F->G H Assign Structure G->H I I H->I Final Report

Caption: NMR analysis workflow from sample preparation to structural assignment.

¹H NMR Spectral Interpretation

The protonation of the amino group to an ammonium salt (-NH₃⁺) and the presence of the electron-withdrawing bromine and amide groups create a distinct pattern in the aromatic region.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~7.85d1HOrtho to the electron-withdrawing bromine atom, resulting in a downfield shift. Appears as a doublet due to coupling with H-4.
H-4~7.60dd1HCoupled to both H-3 and H-6, appearing as a doublet of doublets.
H-6~7.95d1HOrtho to the carbonyl group and meta to the bromine, shifted downfield. Appears as a doublet due to coupling with H-4.
-CONH₂~8.1 (broad), ~7.7 (broad)s (broad)2HAmide protons are often broad and their chemical shift is concentration-dependent. Two distinct signals may appear due to restricted rotation around the C-N bond.
-NH₃⁺~9.0-10.0 (very broad)s (broad)3HAmmonium protons are acidic, exchangeable, and appear as a very broad signal significantly downfield.
¹³C NMR Spectral Interpretation

The carbon spectrum confirms the number of unique carbon environments and the presence of the carbonyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Amide Carbonyl)~168.0Typical chemical shift for a benzamide carbonyl carbon.
C-1 (C-CONH₂)~135.0Aromatic carbon attached to the amide group.
C-2 (C-Br)~118.0Carbon directly attached to bromine, shows a significant upfield shift due to the heavy atom effect.
C-3~133.0Aromatic CH carbon.
C-4~125.0Aromatic CH carbon.
C-5 (C-NH₃⁺)~145.0Carbon attached to the electron-withdrawing ammonium group, shifted downfield.
C-6~120.0Aromatic CH carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid 5-Amino-2-bromobenzamide hydrochloride powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 500 cm⁻¹, co-adding at least 16 scans to achieve a high-quality spectrum.

IR_Correlation cluster_groups cluster_regions compound 5-Amino-2-bromobenzamide HCl Ammonium -NH3+ compound->Ammonium Amide -CONH2 compound->Amide Aromatic Ar-H, C=C compound->Aromatic Halogen C-Br compound->Halogen NH_stretch N+-H Stretch 3200-2800 Ammonium->NH_stretch Amide_stretch N-H Stretch 3400-3100 Amide->Amide_stretch CO_stretch C=O Stretch 1680-1640 Amide->CO_stretch Aromatic_stretch Ar-H / C=C 3100-3000, 1600-1450 Aromatic->Aromatic_stretch CBr_stretch C-Br Stretch 650-550 Halogen->CBr_stretch

Caption: Correlation of functional groups in the molecule to their IR absorption regions.

IR Spectral Interpretation

The IR spectrum provides clear evidence for the primary amide and the protonated primary amine.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
~3350 & ~3180Asymmetric & Symmetric N-H StretchPrimary Amide (-CONH₂)Medium-StrongA pair of peaks characteristic of a primary amide.[5][6]
3200 - 2800N⁺-H StretchAmmonium (-NH₃⁺)Strong, BroadA very broad and strong absorption underlying other peaks, characteristic of an ammonium salt. This replaces the typical primary amine N-H stretches around 3400-3300 cm⁻¹.[7]
~1660C=O Stretch (Amide I band)Primary Amide (-CONH₂)StrongA strong, sharp peak indicating the presence of the amide carbonyl group.
~1620N-H Bend (Amide II band)Primary Amide (-CONH₂)Medium-StrongBending vibration of the amide N-H bonds.
~1600, ~1480C=C StretchAromatic RingMediumPeaks confirming the presence of the benzene ring.
~1250C-N StretchAromatic Amine/AmideMediumStretch associated with the C-N bonds.[8]
Below 700C-Br StretchAryl HalideMedium-StrongThe C-Br bond vibration typically appears in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Trustworthiness: The Bromine Isotopic Signature

A key self-validating feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[9][10] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. This provides unequivocal evidence for the presence of a single bromine atom in the molecule and its fragments.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The base molecule (without the HCl) has a monoisotopic mass of ~213.97 Da.[11] The observed ion will be for the cation [C₇H₇BrN₂O + H]⁺.

MS_Fragmentation M [M+H]+ m/z 215/217 F1 Loss of NH3 [M-NH2]+ m/z 199/201 M->F1 -NH3 F2 Loss of CONH2 [M-CONH3]+ m/z 171/173 M->F2 -HCONH2 F3 Loss of Br [M-Br]+ m/z 136 M->F3 -Br• F4 [BrC6H3NH3]+ m/z 172/174 F2->F4 -CO

Caption: Proposed ESI-MS fragmentation pathway for 5-Amino-2-bromobenzamide.

MS Spectral Interpretation

The analysis focuses on the molecular ion and its characteristic fragments.

m/z (mass-to-charge ratio)Proposed Ion/FragmentComments
215 / 217 [M+H]⁺ (Protonated Molecule)Molecular Ion Peak. This doublet, with near 1:1 intensity, confirms the molecular formula and the presence of one bromine atom. The peak at 215 corresponds to the ⁷⁹Br isotope, and 217 corresponds to the ⁸¹Br isotope.
199 / 201[M+H - NH₃]⁺Loss of ammonia from the protonated amide and amine groups. The 1:1 isotopic pattern remains.
171 / 173[M+H - CONH₃]⁺Loss of the entire amide group as formamide following protonation. This fragment corresponds to the brominated aminobenzene cation. The 1:1 isotopic pattern is a key confirmation.
136[M+H - Br]⁺Loss of the bromine radical. This fragment is a singlet (no isotopic partner), confirming the loss of the bromine atom.

Integrated Analysis and Conclusion

The true power of modern analytical chemistry lies in the integration of multiple techniques. The data from NMR, IR, and MS converge to provide an unambiguous structural confirmation of 5-Amino-2-bromobenzamide hydrochloride.

  • MS confirms the elemental composition (C₇H₇BrN₂O) via the molecular ion at m/z 215/217.

  • IR confirms the presence of the essential functional groups: an ammonium salt (-NH₃⁺), a primary amide (-CONH₂), and an aromatic ring.

  • NMR provides the final, detailed map, confirming the 1,2,4-trisubstitution pattern on the benzene ring and allowing for the precise assignment of every proton and carbon in the molecular skeleton.

This integrated, self-validating approach provides the highest level of confidence for researchers and scientists. The methodologies and interpretations presented in this guide serve as a robust framework for the quality control and characterization of 5-Amino-2-bromobenzamide hydrochloride, ensuring its suitability for demanding applications in pharmaceutical research and development.

References

  • 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 . PubChem, National Institutes of Health. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]

  • Supplementary Material (ESI) for Chemical Communications . The Royal Society of Chemistry. [Link]

  • IR Spectroscopy Tutorial: Amines . University of Calgary. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Spectroscopy of Amines . Chemistry LibreTexts. [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative Amidation of Aldehydes with Amines" . The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) . Human Metabolome Database. [Link]

  • Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947) . Human Metabolome Database. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides . ResearchGate. [Link]

  • Introduction to IR Spectroscopy - Amides . YouTube. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note . Save My Exams. [Link]

  • Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass Spectrometry . ChemRxiv. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) . St. Francis Xavier University. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Amino-2-bromobenzamide hydrochloride is a key chemical intermediate prized by researchers in medicinal chemistry and drug development. Its molecular architecture, featuring strategically placed amino and bromo functional groups, renders it a versatile scaffold for constructing complex heterocyclic systems.[1] This is particularly evident in its application as a foundational building block for synthesizing targeted therapeutics, including potent Poly(ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors for oncology research.[1][2]

Given its utility and reactive nature, a thorough understanding of its safe handling is not merely a procedural formality but a critical component of responsible and successful research. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to explain the causality behind handling protocols, ensuring a self-validating system of safety and scientific integrity. While comprehensive data for the hydrochloride salt is limited, this guide synthesizes information from its free base and close structural analogues to establish a robust safety profile.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of safety. The hydrochloride salt is typically supplied to improve stability and solubility in certain solvents compared to its free base.

Identifier5-Amino-2-bromobenzamide Hydrochloride2-Amino-5-bromobenzamide (Free Base)
IUPAC Name 5-amino-2-bromobenzamide hydrochloride2-amino-5-bromobenzamide
CAS Number 1211398-47-8[3]16313-66-9[4]
Molecular Formula C₇H₇BrN₂O · HClC₇H₇BrN₂O
Molecular Weight 252.51 g/mol [3]215.05 g/mol [5]
Appearance Solid (Typical)White to off-white solid[4]
Melting Point Not definitively reported189-191°C[4]
Storage Temp. Room temperature, under inert atmosphere[4]Room temperature, keep in dark place[4]

Section 2: Hazard Identification and Classification

The hazard profile for 5-Amino-2-bromobenzamide hydrochloride is extrapolated from data on structurally similar aminobenzamides and brominated aromatic compounds. The consistent classification across these analogues points to a clear set of risks that must be managed.[6][7][8][9][10]

GHS Hazard Summary:

  • Pictogram:

    
    
    
  • Signal Word: Warning [6][11]

Primary Hazards: Based on analogous compounds, 5-Amino-2-bromobenzamide hydrochloride is expected to present the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[6][7][9][11]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][9][10][11]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7][10][11]

  • Acute Toxicity - Oral (Category 4, Potential): Some analogues are classified as harmful if swallowed.[7]

Expert Analysis (The "Why"): The irritant nature of this compound class stems from several structural features. The aromatic amine can be readily oxidized and participate in reactions that irritate tissues. The halogenated benzene ring can also contribute to irritant and sensitizing effects. As a solid hydrochloride salt, the primary physical form is a powder or crystalline solid, which can easily become airborne during handling, posing a significant risk of respiratory tract irritation upon inhalation.[6][10]

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. The following workflow provides a self-validating system for risk management before any experimental work begins.

Risk_Assessment_Workflow A 1. Identify Hazards (Review Section 2 & SDS) B 2. Assess Risks (Routes & Duration of Exposure) A->B Analyze C 3. Implement Control Measures (Engineering, Admin, PPE) B->C Mitigate D 4. Conduct Experiment (Follow SOPs) C->D Authorize E 5. Review & Refine (Post-Experiment Debrief) D->E Evaluate E->A Iterate for New Protocols

Caption: A systematic workflow for laboratory risk assessment.

Control Measures: The Hierarchy of Controls

This framework prioritizes the most effective safety measures.

  • Engineering Controls (Primary Barrier): The causality for requiring these controls is the risk of inhaling airborne dust.

    • Chemical Fume Hood: All handling of the solid and its solutions must be performed in a certified chemical fume hood.

    • Ventilated Balance Enclosure (VBE): For weighing the solid, a VBE or powder containment hood is essential to prevent the release of fine particulates into the laboratory environment.

  • Administrative Controls (Procedural Safety):

    • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all tasks involving this compound.

    • Designated Area: Clearly mark the area where the compound is being used.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Personal Protective Equipment (PPE) (Last Line of Defense): PPE is not a substitute for engineering controls but is essential to protect from direct contact.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (minimum)Provides a barrier against skin contact. Wash hands thoroughly after handling.[8]
Eye Protection Chemical safety glasses with side shields or gogglesProtects against airborne dust and splashes causing serious eye irritation.[6][8]
Body Protection Lab coatPrevents contamination of personal clothing.[8]
Respiratory Not typically required if used in a fume hood. Use a NIOSH-approved respirator if engineering controls are insufficient or during a large spill clean-up.[8]Protects against inhalation of dust that causes respiratory irritation.[8][10]

Section 4: Standard Operating Procedures (SOPs) for Handling

These step-by-step protocols are designed to be self-validating systems for safe execution of common laboratory tasks.

SOP 1: Weighing and Dispensing
  • Preparation: Ensure the VBE and surrounding area in the fume hood are clean. Assemble all necessary equipment (spatulas, weigh paper, receiving flask).

  • PPE: Don all required PPE as specified in Section 3.

  • Weighing: Place the sealed container of 5-Amino-2-bromobenzamide hydrochloride inside the VBE. Open the container slowly. Use a clean spatula to carefully transfer the desired amount to weigh paper or a tared container. Avoid any actions that could generate dust.

  • Containment: Tightly reseal the primary container immediately after dispensing.

  • Clean-up: Carefully wipe down the spatula and any surfaces inside the VBE with a solvent-dampened cloth (e.g., ethanol/water) to collect residual dust. Dispose of the cloth and any contaminated weigh paper as hazardous waste.

SOP 2: Storage and Incompatibility
  • Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6][9] Keep it in a dark place, as some aminobenzamides are light-sensitive.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[4]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can lead to vigorous or hazardous reactions.[8]

SOP 3: Spill and Emergency Procedures
  • Small Spill (Solid):

    • Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood).

    • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.[9] Do not dry sweep.

    • Decontaminate the area with a suitable solvent and wash thoroughly.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][9]

    • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[6]

SOP 4: Waste Disposal
  • All waste materials, including residual compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[6][7]

  • Place waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][12] Do not dispose of it down the drain or in regular trash.[7]

Section 5: Application in Synthesis: A Conceptual Workflow

Understanding the compound's role in synthesis clarifies why meticulous handling is crucial. It is often a precursor to high-value, biologically active molecules where purity and reaction integrity are essential. The dual functionality of the amino and bromo groups allows for sequential, controlled reactions.

Synthetic_Workflow A Start Material (5-Amino-2-bromobenzamide HCl) C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Coupling Partner & Catalyst (e.g., Arylboronic Acid, Pd Catalyst) B->C G Workup & Purification C->G D Intermediate Product E Further Functionalization (e.g., Cyclization, Amidation) D->E F Final Target Molecule (e.g., PARP Inhibitor Scaffold) E->F G->D

Caption: A general synthetic pathway utilizing the compound.

This workflow illustrates a common strategy where the bromo- group is first targeted in a palladium-catalyzed cross-coupling reaction to build the carbon skeleton.[13][14] Subsequently, the amino group can be used for cyclization or further derivatization to complete the synthesis of the target heterocyclic core, a common feature in many PARP inhibitors.[15][16] Each step involves additional reagents and solvents, each with its own safety considerations, reinforcing the need for a comprehensive risk assessment at every stage.

Conclusion

5-Amino-2-bromobenzamide hydrochloride is a valuable tool in the arsenal of medicinal chemists. Its potential as a building block for life-saving therapeutics is significant.[1][13][17] However, its utility is intrinsically linked to the respect with which it is handled. As a confirmed irritant to the skin, eyes, and respiratory system, rigorous adherence to the engineering controls, administrative procedures, and PPE outlined in this guide is non-negotiable. By understanding the causality behind these safety protocols, researchers can protect themselves and their colleagues, ensure the integrity of their experiments, and continue the vital work of drug discovery with confidence and responsibility.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromobenzamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzamide. PubChem Compound Database. [Link]

  • Wang, Y., et al. (2022-03-22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. [Link]

  • Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • ResearchGate. (2025-11-20). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Link]

  • PubMed. (n.d.). Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2- Selective Inhibitors to Pharmaceuticals. [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

An In-Depth Technical Guide to 5-Amino-2-bromobenzamide Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. Within this class, 5-Amino-2-bromobenzamide hydrochloride presents itself as a particularly versatile chemical building block, uniquely functionalized to enable rapid and targeted library synthesis.[1] Its structure, featuring an aminobenzamide core with strategically placed amino and bromo substituents, offers multiple reactive handles for molecular elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, chemical properties, and significant applications of this compound, with a primary focus on its role in the development of targeted anticancer and antimicrobial agents. Detailed, field-tested protocols and workflow diagrams are provided to facilitate its practical application in the laboratory.

Core Compound Analysis: Properties and Handling

A thorough understanding of a starting material's properties is fundamental to its effective use. 5-Amino-2-bromobenzamide, in both its free base and hydrochloride salt forms, possesses distinct characteristics crucial for reaction planning and execution. The hydrochloride salt is typically preferred in aqueous media for biological screening due to its enhanced solubility, while the free base is used in the majority of organic synthesis transformations.

Table 1: Core Compound Identification

Identifier 5-Amino-2-bromobenzamide (Free Base) 5-Amino-2-bromobenzamide Hydrochloride
IUPAC Name 2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide hydrochloride
CAS Number 16313-66-9 Not available
Molecular Formula C₇H₇BrN₂O C₇H₈BrClN₂O

| Molecular Weight | 215.05 g/mol [2] | 251.51 g/mol |

Table 2: Physicochemical and Safety Data (Free Base)

Property Value Source(s)
Appearance White to pale-yellow or brown powder/crystals [1]
Melting Point 189-191 °C [3]
Boiling Point 291.2 ± 25.0 °C (at 760 Torr) [3]
Density 1.698 ± 0.06 g/cm³ [3]
Solubility Soluble in organic solvents such as ethanol and ether. [1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 |[2] |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of 5-Amino-2-bromobenzamide are central to its value. The presence of three distinct functional groups—an aniline-like amino group, a reactive aryl bromide, and a primary amide—provides a rich platform for chemical diversification.

Recommended Synthesis Protocol

A reliable and high-yielding synthesis of the free base, 2-Amino-5-bromobenzamide, involves the regioselective bromination of the commercially available 2-aminobenzamide. The electron-donating amino group activates the aromatic ring, directing the bromination to the para position.

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzamide [3]

  • Rationale: This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and for its relative inertness under the reaction conditions. The reaction is performed at room temperature to prevent potential side reactions.

  • Materials:

    • 2-aminobenzamide

    • N-bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Ice-cold deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in acetonitrile (approx. 20 mL per gram of starting material) with stirring at room temperature.

    • To this clear solution, add N-bromosuccinimide (1.05 eq) portion-wise. A slight exotherm may be observed.

    • Continue stirring the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring the mixture into a beaker of ice-cold water.

    • A precipitate will form immediately. Collect the solid product by vacuum filtration, washing the filter cake with additional cold water.

    • Recrystallize the crude product from a minimal amount of hot acetonitrile to yield 2-Amino-5-bromobenzamide as a light-yellow solid.[3]

Key Reactive Sites and Synthetic Versatility

The true power of this scaffold lies in its capacity for orthogonal functionalization. The aryl bromide and the free amine can be addressed with distinct sets of chemical reactions, allowing for controlled, stepwise construction of complex molecules.

G cluster_scaffold 5-Amino-2-bromobenzamide Scaffold cluster_reactions Synthetic Transformations Scaffold Core Scaffold Suzuki Suzuki Coupling (C-C Bond) Scaffold->Suzuki Ar-Br Site Acylation N-Acylation (Amide Formation) Scaffold->Acylation NH2 Site Buchwald Buchwald-Hartwig (C-N Bond) Sonogashira Sonogashira Coupling (C-C Bond) Cyclization Intramolecular Cyclization Buchwald->Cyclization Combined Reactivity Alkylation N-Alkylation (Amine Formation) Acylation->Cyclization Combined Reactivity Sulfonylation N-Sulfonylation (Sulfonamide Formation)

Caption: Synthetic versatility of the 5-Amino-2-bromobenzamide scaffold.

Applications in Medicinal Chemistry

The structural features of 5-Amino-2-bromobenzamide make it an ideal starting point for constructing libraries of compounds aimed at various therapeutic targets.

Anticancer Drug Discovery: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1] The therapeutic mechanism relies on the concept of synthetic lethality, where blocking PARP-mediated single-strand break repair in a cell that already cannot perform homologous recombination leads to catastrophic DNA damage and cell death.[4]

The benzamide core of 5-Amino-2-bromobenzamide is a critical pharmacophore, mimicking the nicotinamide portion of the natural PARP substrate, NAD+.[1] This allows it to bind competitively to the enzyme's active site. The amino and bromo groups serve as ideal vectors for adding substituents that can interact with other regions of the enzyme, such as the adenosine pocket, to enhance potency and selectivity.[5]

G cluster_workflow PARP Inhibitor Discovery Workflow cluster_reactions Diversification Reactions start Start: 5-Amino-2- bromobenzamide diversify Library Synthesis (Parallel Chemistry) start->diversify Step 1 screen Primary Screening (PARP-1 Enzyme Assay) diversify->screen Step 2 r1 Suzuki/Sonogashira (at C2-Br) diversify->r1 r2 Acylation/Sulfonylation (at C5-NH2) diversify->r2 hit Hit Identification screen->hit Step 3 optimize Lead Optimization (SAR Studies) hit->optimize Step 4 candidate Preclinical Candidate optimize->candidate Step 5

Caption: Workflow for developing PARP inhibitors from the core scaffold.

A series of benzamide derivatives have shown potent PARP-1 inhibitory effects and anticancer activity against human colorectal cancer cells.[6] One study identified a compound with a PARP-1 inhibitory IC₅₀ of just 0.25 nM, demonstrating the power of this scaffold.[6]

Antimicrobial Agents

The development of new antimicrobial agents is a critical global health priority. Benzamide derivatives have been investigated for their antibacterial and antifungal properties.[7][8] Studies on related 2-aminobenzamide structures have demonstrated that derivatives can exhibit potent antifungal activity, in some cases exceeding that of standard treatments like Clotrimazole, as well as moderate to good antibacterial activity against various strains.[9]

The presence of a bromine atom on the 5-Amino-2-bromobenzamide scaffold is particularly noteworthy. Halogenation is a known strategy in medicinal chemistry to enhance the antimicrobial activity of organic compounds.[10] The lipophilicity and electronic properties conferred by the bromine can improve cell membrane penetration and interaction with microbial targets.

Proposed Synthetic Strategy for Antimicrobial Library: A focused library can be generated by acylating the 5-amino group with a variety of carboxylic acids, particularly those containing heterocyclic motifs (e.g., thiazole, imidazole) known to be present in other antimicrobial drugs. These derivatives can then be screened against a panel of pathogenic bacteria and fungi.

Table 3: Representative Antimicrobial Activity of Related Benzamide Derivatives

Organism Type Activity Range (MIC) Reference
Bacillus subtilis Gram-positive Bacteria Good to Moderate [9]
Staphylococcus aureus Gram-positive Bacteria Good to Moderate [9]
Aspergillus fumigatus Fungi Excellent [9]
Saccharomyces cerevisiae Fungi Good [9]

| Escherichia coli | Gram-negative Bacteria | Moderate |[7] |

Advanced Synthetic Protocols

To illustrate the utility of 5-Amino-2-bromobenzamide as a chemical building block, a representative protocol for a palladium-catalyzed cross-coupling reaction is provided.[11][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. This protocol demonstrates how to replace the bromine atom of the scaffold with a new aryl or heteroaryl group, a key step in building molecular complexity for applications like PARP inhibitor synthesis. The choice of a palladium catalyst and ligand is crucial for reaction efficiency.

  • Materials:

    • 5-Amino-2-bromobenzamide (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid/Ester (1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., Dioxane/Water or DME)

  • Procedure:

    • To a reaction vessel, add 5-Amino-2-bromobenzamide, the boronic acid/ester, and the base.

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Add the degassed solvent(s) followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the desired coupled product.

Conclusion and Future Outlook

5-Amino-2-bromobenzamide hydrochloride is more than just a chemical intermediate; it is a versatile and powerful scaffold for modern drug discovery.[13] Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent structural motifs predispose it to interact with important biological targets.[1] The demonstrated success of the benzamide core in potent PARP inhibitors highlights its most immediate and impactful application in oncology.[6] Furthermore, promising data from related compounds suggest significant untapped potential in the development of novel antimicrobial agents.[9] The continued exploration of this scaffold, utilizing advanced synthetic methods like palladium-catalyzed cross-coupling, will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • Current time information in St Louis, MO, US. (n.d.). Google.
  • A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development. (n.d.). Benchchem.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. (n.d.). PMC - NIH.
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online.
  • 2-Bromobenzamide: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • 2-AMINO-5-BROMOBENZAMIDE. (2025). ChemicalBook.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • Synergistic Antibacterial Activity of Benzalkonium Bromide and Cu-Bearing Duplex Stainless Steel against Pseudomonas aeruginosa. (2023). Semantic Scholar.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC - NIH.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). PMC.
  • 2-Amino-5-bromobenzamide. (n.d.). PubChem - NIH.
  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Preprints.org.
  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025). ResearchGate.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2025). ResearchGate.
  • Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). NIH.
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (n.d.). Taylor & Francis.
  • Carbohydrate. (n.d.). Wikipedia.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI.
  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (n.d.). PubMed.
  • Applications of medicinal chemistry for drug discovery against Acanthamoeba infections. (2021). PubMed.
  • 5-Amino-2-bromobenzotrifluoride. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023). White Rose eTheses Online.
  • 2-Amino-5-bromo-2'-chlorobenzophenone. (n.d.). Chem-Impex.

Sources

5-Amino-2-bromobenzamide Hydrochloride: A Comprehensive Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Amino-2-bromobenzamide Hydrochloride in Medicinal Chemistry

5-Amino-2-bromobenzamide hydrochloride is a pivotal chemical intermediate, valued for its role as a versatile scaffold in the synthesis of a multitude of pharmacologically active compounds. Its unique trifunctional nature, featuring an amine, a bromo group, and a benzamide, provides a rich platform for diverse chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the synthesis, properties, and applications of this key building block, with a focus on its utility in the development of targeted therapeutics. While much of the available literature focuses on its free base form, 2-amino-5-bromobenzamide, this guide will also address the specific properties and handling of the hydrochloride salt, a form often favored for its improved stability and handling characteristics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of 5-Amino-2-bromobenzamide hydrochloride is paramount for its effective and safe utilization in a laboratory setting.

Core Compound Identification
IdentifierValue
IUPAC Name 5-Amino-2-bromobenzamide hydrochloride
CAS Number 1211398-47-8[1]
Molecular Formula C₇H₈BrClN₂O
Molecular Weight 251.51 g/mol
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)N)N.Cl
Physicochemical Data: A Comparative Overview

The hydrochloride salt of 5-Amino-2-bromobenzamide exhibits distinct physical properties compared to its free base, primarily concerning its solubility. While comprehensive experimental data for the hydrochloride salt is limited, general principles of amine salts can be applied for a qualitative understanding.

Property5-Amino-2-bromobenzamide (Free Base)5-Amino-2-bromobenzamide Hydrochloride (Predicted)
Appearance White to pale-yellow or brown powder/crystalsLikely a crystalline solid
Melting Point 189-191 °C[2]Expected to be higher than the free base
Boiling Point 291.2 ± 25.0 °C (at 760 Torr)[2]Decomposes upon strong heating
Solubility Soluble in organic solvents such as ethanol and etherGenerally more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents compared to the free base.

The increased polarity of the hydrochloride salt typically enhances its solubility in protic and polar aprotic solvents, which can be advantageous for certain reaction conditions. Conversely, the free base is more soluble in a broader range of nonpolar organic solvents.

Safety and Handling

5-Amino-2-bromobenzamide and its hydrochloride salt are classified as irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Hazard Statements:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-Amino-2-bromobenzamide and its Hydrochloride Salt

The synthesis of the title compound can be approached in a two-step process: the synthesis of the free base, 2-amino-5-bromobenzamide, followed by its conversion to the hydrochloride salt.

Synthesis of 2-Amino-5-bromobenzamide

A common and reliable method for the synthesis of 2-Amino-5-bromobenzamide involves the electrophilic bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) as the bromine source.[4]

Reaction: 2-Aminobenzamide + N-Bromosuccinimide → 2-Amino-5-bromobenzamide

  • Dissolution: Dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the product.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield pure 2-amino-5-bromobenzamide.

Conversion to 5-Amino-2-bromobenzamide Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Reaction: 2-Amino-5-bromobenzamide + HCl → 5-Amino-2-bromobenzamide hydrochloride

  • Dissolution: Dissolve the purified 2-amino-5-bromobenzamide in a suitable organic solvent in which the hydrochloride salt is sparingly soluble, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 2-Aminobenzamide NBS N-Bromosuccinimide (NBS) Acetonitrile/DMF FreeBase 2-Amino-5-bromobenzamide (Free Base) Start->FreeBase Bromination HCl Hydrochloric Acid (HCl) Solvent (e.g., Ether) HCl_Salt 5-Amino-2-bromobenzamide Hydrochloride FreeBase->HCl_Salt Salt Formation

Caption: Synthetic pathway to 5-Amino-2-bromobenzamide hydrochloride.

Applications as a Chemical Intermediate

The strategic placement of the amino, bromo, and amide functionalities makes 5-Amino-2-bromobenzamide hydrochloride a valuable precursor for the synthesis of complex heterocyclic systems, particularly in the realm of medicinal chemistry.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The benzamide moiety is a key pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapeutics. 5-Amino-2-bromobenzamide serves as a crucial building block for the construction of the core structures of several PARP inhibitors. The amino group allows for the introduction of various side chains, while the bromo group can be utilized in cross-coupling reactions to build more complex architectures.

PARP_Inhibitor_Synthesis cluster_parp PARP Inhibitor Synthesis Start 5-Amino-2-bromobenzamide Hydrochloride Coupling Amide Coupling or Cross-Coupling Reaction Start->Coupling Intermediate Substituted Benzamide Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization PARP_Core PARP Inhibitor Core Scaffold Cyclization->PARP_Core

Caption: Generalized workflow for PARP inhibitor synthesis.

Synthesis of Quinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities. 5-Amino-2-bromobenzamide can be readily converted into quinazolinone derivatives through various synthetic routes. The amino group can react with a one-carbon synthon, such as formamide or an orthoester, to form the pyrimidine ring of the quinazolinone core.

  • Reaction Setup: A mixture of 5-Amino-2-bromobenzamide hydrochloride (1 equivalent) and a suitable one-carbon source (e.g., triethyl orthoformate, excess) is heated in a high-boiling point solvent (e.g., N,N-dimethylformamide).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120-150°C) for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization or column chromatography to yield the desired 6-bromoquinazolin-4(3H)-one.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of 5-Amino-2-bromobenzamide hydrochloride. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for assessing the purity of 5-Amino-2-bromobenzamide hydrochloride and for monitoring reaction progress.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A time-dependent gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30 °C
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum of 5-Amino-2-bromobenzamide hydrochloride would be expected to show characteristic signals for the aromatic protons, the amine protons (which may be broad and exchangeable), and the amide protons. The formation of the hydrochloride salt would likely cause a downfield shift of the signals corresponding to the protons on and near the amino group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the amide, and the C-Br stretching. Salt formation would likely lead to changes in the N-H stretching region.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum would show the molecular ion peak corresponding to the free base.

Conclusion: A Versatile and Indispensable Intermediate

5-Amino-2-bromobenzamide hydrochloride stands as a testament to the power of well-designed chemical intermediates in driving innovation in drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of complex and biologically active molecules, most notably PARP inhibitors and quinazolinones. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for researchers and scientists aiming to leverage this valuable building block in their synthetic endeavors. The strategic use of its hydrochloride salt form can offer advantages in terms of handling and solubility, further enhancing its utility in the modern synthetic chemistry laboratory.

References

  • PubChem. (n.d.). 2-Amino-5-bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Novel quinazolinone derivatives: Synthesis and antimicrobial activity. Retrieved from [Link]

  • Google Patents. (n.d.). US20020156050A1 - Carboxamine compounds, methods and compositions for inhibiting PARP activity.
  • PubMed. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • PMC. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • PMC. (2012). 5-Amino-oxazepine and 5-Amino-thiazepine Compounds as β-Secretase Antagonists and Methods of Use: Patent Highlight. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

Sources

Methodological & Application

Buchwald-Hartwig Amination of 5-Amino-2-bromobenzamide Hydrochloride: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the Buchwald-Hartwig amination of 5-Amino-2-bromobenzamide hydrochloride. It is designed for researchers in organic synthesis and drug development, offering a blend of theoretical principles and practical, step-by-step protocols. The note emphasizes the rationale behind procedural choices, potential challenges, and strategies for successful execution, ensuring both scientific integrity and reproducibility.

Introduction: The Power of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad functional group tolerance and relatively mild conditions have rendered it an indispensable tool, supplanting harsher, classical methods for C-N bond formation.[1][4]

This application note focuses on a specific, yet illustrative, example: the amination of 5-Amino-2-bromobenzamide hydrochloride. This substrate presents unique challenges and considerations due to the presence of three key features: an aryl bromide, a primary amino group, and a benzamide moiety, with the starting material in its hydrochloride salt form. A successful reaction requires careful selection of the catalyst, ligand, base, and solvent to achieve high selectivity and yield.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[1][3]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst.[1][6]

This cycle is facilitated by bulky, electron-rich phosphine ligands that stabilize the palladium intermediates and promote the key reaction steps.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(L)-Br oxidative_addition->pd_complex amine_coordination Amine Coordination + Base (B-) pd_complex->amine_coordination R-NH2 amido_complex Ar-Pd(II)(L)-NHR amine_coordination->amido_complex H-B + Br- reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR (Product) reductive_elimination->product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Considerations for 5-Amino-2-bromobenzamide Hydrochloride

The choice of reactants and conditions is paramount for the successful amination of this specific substrate.

  • The Hydrochloride Salt: The starting material is an amine salt. An additional equivalent of base will be required to neutralize the hydrochloride and generate the free amine in situ before it can participate in the reaction.

  • The Free Amino Group: The presence of a primary amino group on the aryl bromide itself could lead to self-coupling or oligomerization. However, under carefully controlled conditions, the reaction can be selective for the desired intermolecular coupling.

  • The Amide Group: The amide functionality is generally well-tolerated in Buchwald-Hartwig reactions. However, strong bases can potentially deprotonate the amide N-H, which might interfere with the catalytic cycle. The use of a suitable base is therefore critical.[7]

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-Amino-2-bromobenzamide hydrochloride with a generic secondary amine (e.g., morpholine). Researchers should optimize conditions for their specific amine coupling partner.

Reagents and Equipment
Reagent/EquipmentPurpose
5-Amino-2-bromobenzamide hydrochlorideStarting material
Secondary Amine (e.g., Morpholine)Coupling partner
Palladium(II) acetate (Pd(OAc)₂)Palladium source (precatalyst)
XPhosLigand
Sodium tert-butoxide (NaOt-Bu)Base
TolueneSolvent
Schlenk flask or sealed vialReaction vessel for inert atmosphere
Magnetic stirrer and hotplateFor mixing and heating
Nitrogen or Argon gas supplyTo maintain an inert atmosphere
Standard glassware for workupSeparatory funnel, flasks, etc.
Celite®Filtration aid
Ethyl acetate, brineSolvents for workup
Silica gelFor column chromatography
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble Reaction Vessel (Schlenk flask/vial) start->setup add_solids 2. Add Solids (Aryl bromide, Pd(OAc)2, XPhos, NaOtBu) setup->add_solids inert_atm 3. Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) add_solids->inert_atm add_liquids 4. Add Liquids (Toluene, Amine) inert_atm->add_liquids reaction 5. Heat and Stir (e.g., 100 °C, monitor by TLC/LC-MS) add_liquids->reaction cool 6. Cool to Room Temperature reaction->cool workup 7. Quench and Workup (Filter through Celite, aqueous wash) cool->workup purify 8. Purify (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 5-Amino-2-bromobenzamide hydrochloride (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (3.2 mmol, 3.2 equiv). Note: The extra base is to neutralize the hydrochloride and deprotonate the coupling amine.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[8]

  • Addition of Solvent and Amine: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL). Then, add the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.[10] Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[9]

Rationale for Component Selection

ComponentChoiceRationale
Palladium Source Pd(OAc)₂A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]
Ligand XPhosA bulky, electron-rich biaryl monophosphine ligand that is highly effective for coupling a wide range of aryl halides with amines.[3]
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ could be screened if the substrate is base-sensitive.[5]
Solvent TolueneA non-polar, high-boiling solvent that is widely used and effective for this reaction.[11][12] Other common solvents include dioxane and THF.[2]

Troubleshooting and Safety

  • Low or No Conversion:

    • Ensure the reaction was performed under strictly anaerobic and anhydrous conditions.

    • Verify the quality and activity of the palladium catalyst and ligand.

    • Consider screening other ligands (e.g., SPhos, RuPhos) or bases.[7][8]

  • Side Product Formation:

    • Hydrodehalogenation (replacement of bromine with hydrogen) can be a side reaction.[1] This may indicate issues with the catalyst or an excess of base.

    • Self-coupling of the starting material is a possibility. Lowering the reaction temperature or using a more sterically hindered ligand might mitigate this.

  • Safety Precautions:

    • Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

    • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

    • Toluene is a flammable solvent. Avoid open flames and ensure proper grounding of equipment.

Conclusion

The Buchwald-Hartwig amination of 5-Amino-2-bromobenzamide hydrochloride is a feasible transformation that requires careful consideration of the substrate's functional groups. By employing a robust palladium/biarylphosphine catalyst system, a suitable base to account for the hydrochloride salt, and strictly inert reaction conditions, researchers can successfully synthesize the desired N-arylated products. The protocol and insights provided herein serve as a solid foundation for further optimization and application in complex molecule synthesis.

References

  • Buchwald–Hartwig amination - Grokipedia. (n.d.).
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021). Journal of Chemical Education.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (n.d.). Organic Process Research & Development - ACS Publications.
  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit.
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages.
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate.
  • Should I do solvent extraction for Buchwald–Hartwig amination?. (2021). Chemistry Stack Exchange.

Sources

Application Note: 5-Amino-2-bromobenzamide as a Strategic Precursor in the Synthesis of Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][3] The efficacy of these drugs relies on the principle of synthetic lethality, where inhibiting PARP-mediated single-strand break repair is selectively lethal to cancer cells that cannot perform homologous recombination repair.[4][5] The chemical architecture of potent PARP inhibitors like Olaparib and Niraparib is complex, necessitating robust and scalable synthetic routes. This guide details the application of 5-Amino-2-bromobenzamide, a key substituted benzamide derivative, as a critical starting material and building block in the synthesis of these life-saving therapeutics. We provide an in-depth analysis of its properties, a detailed protocol for its use in a key synthetic transformation, and the scientific rationale behind its strategic implementation.

The Central Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs).[5] When DNA damage occurs, PARP1, the most abundant member of the family, binds to the site of the break and catalyzes the synthesis of poly (ADP-ribose) chains on itself and other target proteins.[1][6] This process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[1][6]

PARP inhibitors are small molecules that competitively bind to the catalytic domain of PARP enzymes, preventing this signaling and repair cascade.[7] In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP creates a state of "synthetic lethality".[2][8] Unrepaired SSBs accumulate and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs).[9] Lacking a functional HR pathway to repair these DSBs, the cancer cells undergo catastrophic genomic instability and apoptosis, while normal cells, with intact HR pathways, remain viable.[3][10] This targeted mechanism has led to the approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, for treating ovarian, breast, prostate, and pancreatic cancers.[2][11]

PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mutant) ssb1 Single-Strand Break (SSB) parp_repair1 PARP-mediated Base Excision Repair ssb1->parp_repair1 Repaired survival1 Cell Survival & Genomic Stability parp_repair1->survival1 hr_repair1 Homologous Recombination (HR) (for DSBs) hr_repair1->survival1 Available if needed ssb2 Single-Strand Break (SSB) parp_blocked PARP Trapping & Repair Blocked ssb2->parp_blocked parp_inhibitor PARP Inhibitor parp_inhibitor->parp_blocked dsb Replication Fork Collapse => Double-Strand Break (DSB) parp_blocked->dsb hr_repair2 Homologous Recombination (HR) DEFECTIVE dsb->hr_repair2 Repair Attempt Fails death Cell Death (Apoptosis) hr_repair2->death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Precursor Profile: 5-Amino-2-bromobenzamide

5-Amino-2-bromobenzamide (often handled as its more stable hydrochloride salt) is a bifunctional reagent perfectly tailored for constructing the core scaffolds of many PARP inhibitors. The molecule features:

  • An amino group , which serves as a potent nucleophile or a site for diazotization and subsequent coupling reactions.

  • A bromo substituent , strategically positioned for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination).

  • A carboxamide group , which is a key pharmacophoric element that mimics the nicotinamide moiety of the natural PARP substrate (NAD+) and forms critical hydrogen bonds within the enzyme's active site.

Physical and Chemical Properties

The following data pertains to the free base, 2-Amino-5-bromobenzamide. The hydrochloride salt is typically used to improve shelf-life and handling, and it is converted to the free base in situ during reaction, usually with the addition of a mild base.

PropertyValueReference
CAS Number 16313-66-9[12]
Molecular Formula C₇H₇BrN₂O[13]
Molecular Weight 215.05 g/mol [13]
Appearance White to off-white or light yellow solid[12]
Melting Point 189-191 °C[12]
Boiling Point ~291.2 °C (Predicted)[12]
pKa 15.15 (Predicted)[12]
Storage Keep in a dark place, under inert atmosphere, at room temperature.[12]
Safety and Handling

As a laboratory chemical, 5-Amino-2-bromobenzamide and its hydrochloride salt must be handled with appropriate care.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[14][15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][16][17] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] The compound is stable under recommended storage conditions.[15]

Application Protocol: Synthesis of a Phthalazinone Intermediate for Olaparib

One of the most critical applications of an amino-bromobenzamide scaffold is in the construction of the phthalazinone core of Olaparib, a first-in-class PARP inhibitor.[11] While multiple synthetic routes exist, a common strategy involves the reaction of a substituted benzoyl derivative with hydrazine to form the heterocyclic ring. The following protocol outlines a key coupling step that could lead to such a precursor, based on principles from published synthetic methodologies.[18][19][20]

Objective: To demonstrate a representative palladium-catalyzed coupling reaction, a foundational step in many PARP inhibitor syntheses, using a molecule structurally analogous to 5-Amino-2-bromobenzamide.

Synthetic Workflow start 5-Amino-2-bromobenzamide (Precursor) step1 Step 1: Protection or Initial Coupling Reaction start->step1 intermediate1 Functionalized Benzamide Intermediate step1->intermediate1 step2 Step 2: Key C-C or C-N Bond Formation intermediate1->step2 intermediate2 Core Scaffold Assembly step2->intermediate2 step3 Step 3: Cyclization to form Heterocyclic Core (e.g., Phthalazinone) intermediate2->step3 intermediate3 Core PARP Scaffold step3->intermediate3 step4 Step 4: Side Chain Installation intermediate3->step4 final Final PARP Inhibitor (e.g., Olaparib) step4->final

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Amino-2-bromobenzamide in Heterocyclic Synthesis

5-Amino-2-bromobenzamide is a highly versatile bifunctional building block in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic amino group, a primary amide, and a reactive aryl bromide handle on a single benzene ring allows for a multitude of synthetic transformations. This unique constitution makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are foundational cores of numerous pharmacologically active agents.[1][2] Many FDA-approved drugs contain nitrogen-based heterocyclic moieties, highlighting their significance in therapeutic development.

This application note provides a detailed experimental guide for the synthesis of quinazolinone derivatives from 5-Amino-2-bromobenzamide hydrochloride. Quinazolinones are a prominent class of heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] Notably, the quinazolinone scaffold is a key component of inhibitors targeting critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, making it a privileged structure in modern drug discovery.[3][5] We will focus on a robust and classical method, the Niementowski quinazolinone synthesis, to prepare 6-bromoquinazolin-4(3H)-one, a valuable intermediate for further elaboration, for instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7][8]

Mechanistic Insight: The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a thermal condensation method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their derivatives (like amides) and an amide reagent, which in this protocol is formamide.[5][9] The reaction proceeds through a well-understood pathway that explains the necessity for elevated temperatures and specific reagents.

Causality Behind Experimental Choices:

  • Neutralization: The starting material is the hydrochloride salt. The initial step involves neutralization with a base (e.g., NaHCO₃) to liberate the free amine, which is essential for the subsequent nucleophilic attack.

  • Acylation: The free amino group of 5-amino-2-bromobenzamide acts as a nucleophile, attacking the carbonyl carbon of formamide. This initial acylation is the rate-determining step and requires thermal energy to overcome the activation barrier.

  • Intramolecular Cyclization: The newly formed N-formyl intermediate undergoes an intramolecular nucleophilic attack. The nitrogen of the primary amide attacks the carbonyl carbon of the formyl group.

  • Dehydration: The resulting tetrahedral intermediate is unstable and eliminates a molecule of water to form the stable, aromatic quinazolinone ring system. The high temperature (130-150°C) is crucial for driving this dehydration step to completion.[9]

Niementowski_Mechanism

Caption: Figure 1: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 6-bromoquinazolin-4(3H)-one from 5-Amino-2-bromobenzamide hydrochloride.

Safety Precautions:
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • 5-Amino-2-bromobenzamide is an irritant; avoid inhalation, ingestion, and skin contact.[10]

  • Formamide is a teratogen and should be handled with extreme caution.

Materials and Reagents:
Reagent/MaterialMolecular Weight ( g/mol )Purity/GradeSupplier Example
5-Amino-2-bromobenzamide hydrochloride252.51≥98%Sigma-Aldrich
Formamide45.04≥99.5%Acros Organics
Sodium Bicarbonate (NaHCO₃)84.01ACS ReagentFisher Scientific
Deionized Water18.02--
Ethanol46.07Reagent GradeVWR Chemicals
Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

This protocol is adapted from the classical Niementowski reaction conditions.[3][9]

Step 1: Neutralization of the Starting Material

  • In a 100 mL round-bottom flask, dissolve 5-Amino-2-bromobenzamide hydrochloride (5.05 g, 20 mmol) in deionized water (40 mL).

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is approximately 8.

  • The free base, 5-Amino-2-bromobenzamide, will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 20 mL), and dry under vacuum for at least 4 hours. The yield of the free base should be nearly quantitative.

Step 2: Niementowski Cyclization

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried 5-Amino-2-bromobenzamide (4.30 g, 20 mmol) and formamide (8.0 mL, ~200 mmol, 10 equivalents).

  • Heat the reaction mixture in an oil bath to 140-150°C and maintain this temperature with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled, viscous mixture into ice-cold water (100 mL) with stirring.

  • A precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) to remove any residual formamide.

  • Dry the crude product in a vacuum oven at 60°C overnight.

Step 3: Purification

  • The crude 6-bromoquinazolin-4(3H)-one can be purified by recrystallization from ethanol.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected yield of the purified product is typically in the range of 80-90%.

Workflow and Data Presentation

The overall synthetic workflow is designed for efficiency and robustness, leading to a high-purity final product.

Workflow

Caption: Figure 2: Experimental Workflow.

Quantitative Data Summary
StepStarting MaterialReagent(s)Typical YieldPurity (Post-Purification)
Neutralization 5-Amino-2-bromobenzamide HCl (20 mmol)Sat. aq. NaHCO₃~95-100%-
Cyclization 5-Amino-2-bromobenzamide (20 mmol)Formamide (10 eq.)80-90%>98% (by NMR/HPLC)

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 6-bromoquinazolin-4(3H)-one from 5-Amino-2-bromobenzamide hydrochloride. By elucidating the underlying mechanism of the Niementowski reaction, we offer researchers not just a procedure, but also a rationale for the experimental conditions employed. The described workflow is robust, high-yielding, and provides a key heterocyclic intermediate that is pivotal for the development of novel therapeutics, particularly in the field of oncology. The versatility of the 2-aminobenzamide scaffold ensures that this and similar protocols will remain highly relevant in the ongoing quest for new and effective medicines.[2]

References

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 5-Amino-2-bromobenzamide hydrochloride. As a crucial building block in medicinal chemistry and pharmaceutical development, ensuring the purity of this intermediate is paramount for the integrity of downstream synthesis and the safety of final active pharmaceutical ingredients (APIs). This document provides a detailed protocol, the scientific rationale behind the method parameters, and a validation framework based on International Council for Harmonisation (ICH) guidelines.

Introduction

5-Amino-2-bromobenzamide is a substituted benzamide that serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1] The hydrochloride salt is often preferred to improve solubility and handling characteristics. The purity of such starting materials directly impacts the yield and impurity profile of subsequent reaction steps and the final API. Therefore, a reliable and accurate analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide details a reversed-phase HPLC (RP-HPLC) method with UV detection, designed for routine purity analysis in a research or quality control laboratory.

Analyte Physicochemical Properties & Method Rationale

The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte.

PropertyValueSource(s) & Rationale
IUPAC Name 2-Amino-5-bromobenzamide[1][4]
Molecular Formula C₇H₇BrN₂O (Free Base)[1][4][5]
Molecular Weight 215.05 g/mol (Free Base)[1][4][5]
Calculated MW (HCl Salt) 251.51 g/mol The HCl salt has a higher molecular weight.
Appearance White to pale-yellow crystalline powder[1][6]
Solubility Soluble in organic solvents (ethanol, ether); hydrochloride salt enhances aqueous solubility.[1] Enhanced aqueous solubility makes it ideal for RP-HPLC.
UV Absorbance Strong absorbance in the UV region due to the substituted benzene ring chromophore.The aromatic amine and benzamide moieties are strong chromophores, making UV detection highly suitable.[7]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This technique is ideal for separating polar to moderately non-polar compounds like 5-Amino-2-bromobenzamide. The analyte partitions between a polar mobile phase and a non-polar stationary phase.

  • C18 Column: A C18 (octadecylsilane) column is the workhorse of RP-HPLC, providing excellent retention and selectivity for aromatic compounds through hydrophobic interactions.

  • Acidified Mobile Phase: The presence of a primary amine (-NH₂) necessitates an acidic mobile phase. At a low pH (e.g., using formic or phosphoric acid), the amine group is protonated (-NH₃⁺). This single, consistent ionic form prevents peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase, ensuring sharp, symmetrical peaks.

  • Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its excellent UV transparency at lower wavelengths, ensuring a stable baseline.

  • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure that impurities with a wide range of polarities are eluted from the column. This is critical for a purity method, as it allows for the detection of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

  • UV Detection: The conjugated π-system of the substituted benzene ring provides strong UV absorbance.[7] A wavelength of 254 nm is a robust choice that provides good sensitivity for most aromatic compounds. For optimal sensitivity, determining the wavelength of maximum absorbance (λ-max) via a UV scan is recommended.

Experimental Protocol

Equipment and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or similar.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (≥98%)

    • Water (HPLC Grade or Milli-Q)

  • Standards: 5-Amino-2-bromobenzamide hydrochloride reference standard with known purity.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 12.5 mg of 5-Amino-2-bromobenzamide hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be analyzed.

Method Validation & System Suitability

A validated method provides documented evidence that the procedure is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.[8][9]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating check to ensure the system is operating correctly. A minimum of five replicate injections of the Standard Solution are performed.

SST ParameterAcceptance CriteriaRationale (as per USP <621>)
Tailing Factor (T) T ≤ 2.0Measures peak asymmetry. Values > 2 indicate potential issues with the column or mobile phase interactions.[10]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and pump.
Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the resolution between the main peak and any adjacent peaks.[11][12]

  • Linearity: A minimum of five concentrations across the working range (e.g., from the Limit of Quantitation to 150% of the working concentration) should be prepared. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[11]

  • Range: For purity determination, the range should cover from the reporting level of impurities to 120% of the specification.[13]

  • Accuracy: Determined by analyzing a sample of known purity (e.g., spiked placebo) at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. Assessed by the %RSD of multiple preparations of the same sample.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

Data Analysis & Interpretation

The purity of the sample is typically calculated using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Report any impurity that is above the reporting threshold (e.g., 0.05%).

HPLC Purity Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard (0.5 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_smp Prepare Sample (0.5 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_smp->analysis prep_mp Prepare Mobile Phases (A and B) sys_setup System Equilibration (30 min) prep_mp->sys_setup sys_setup->sst sst_check Check SST Criteria (Tailing, Plates, %RSD) sst->sst_check sst_check->sys_setup Fail sst_check->analysis Pass integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Sources

Application Notes and Protocols for Cell-Based Assays of Compounds Synthesized from 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 5-Amino-2-bromobenzamide Scaffold in Modern Drug Discovery

The 5-Amino-2-bromobenzamide hydrochloride scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic tractability and its role as a precursor to a wide array of pharmacologically active molecules.[1] Derivatives of this compound have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, the aminobenzamide core is a key feature in a class of anticancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4]

The journey from a newly synthesized compound to a potential therapeutic agent is a multi-stage process that relies on robust and reproducible biological evaluation. This guide provides a comprehensive overview of key cell-based assays for the initial characterization and mechanistic elucidation of novel compounds derived from the 5-Amino-2-bromobenzamide hydrochloride scaffold, with a particular focus on anticancer applications. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively profile their synthesized compounds.

Section 1: Primary Screening: Establishing a Cytotoxicity Profile

The initial step in evaluating a new compound with therapeutic potential is to determine its cytotoxic effects on relevant cell lines. This primary screen provides essential information about the compound's potency and serves as a basis for selecting concentrations for further mechanistic studies. A commonly used and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Cytotoxicity Data
CompoundCell LineIC50 (µM)
Compound AMCF-75.2
Compound AA5498.9
Doxorubicin (Control)MCF-70.8
Doxorubicin (Control)A5491.2
Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of test compound add_compounds Add compound dilutions to cells seed->add_compounds prepare_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Unraveling the Mechanism of Action

Once a compound has demonstrated cytotoxic activity, the next crucial step is to investigate its mechanism of action. This involves a series of assays designed to probe key cellular processes that are often dysregulated in cancer, such as apoptosis, cell cycle progression, and signaling pathways.

Apoptosis Induction: The Hallmarks of Programmed Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Many effective anticancer drugs exert their effects by inducing apoptosis. Therefore, determining whether a compound induces apoptosis is a key step in its characterization.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will generate a quadrant plot:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Quantify the percentage of cells in each quadrant.

Hypothetical Apoptosis Data
TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control9523
Compound A (IC50)602515
Compound A (2x IC50)304525
Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (e.g., Caspase-3) caspase8->execution_caspases dna_damage DNA Damage mito Mitochondrial Stress dna_damage->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Cell Cycle Analysis: Halting Uncontrolled Proliferation

The cell cycle is a series of events that leads to cell division and replication.[5] Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer drugs function by inducing cell cycle arrest, thereby preventing cancer cells from proliferating.[6]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the distribution of PI fluorescence in a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Data Analysis: The flow cytometer will generate a histogram of DNA content. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Hypothetical Cell Cycle Data
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control652015
Compound A (IC50)401545
The Cell Cycle

G G0 G0 G1 G1 G0->G1 G1->G0 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression

Caption: A simplified representation of a typical kinase signaling cascade.

PARP Inhibition Assay: Targeting DNA Damage Repair

Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. [3]Inhibiting PARP in cancer cells with defects in other DNA repair pathways (e.g., BRCA mutations) can lead to synthetic lethality. Given that aminobenzamide derivatives are known PARP inhibitors, assessing a new compound's activity against this target is highly relevant. [7]

Principle: This assay measures the level of poly(ADP-ribose) (PAR) in cells, which is a product of PARP activity. A decrease in PAR levels in response to a DNA damaging agent indicates PARP inhibition.

Materials:

  • Cancer cell line

  • Test compound

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Anti-PAR antibody

  • Immunofluorescence or ELISA detection system

Procedure (Immunofluorescence-based):

  • Cell Treatment: Seed cells on coverslips and pre-treat with the test compound for 1 hour.

  • DNA Damage Induction: Treat the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Immunostaining: Block the cells and incubate with an anti-PAR primary antibody, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Data Analysis: Quantify the fluorescence intensity of PAR staining in the nucleus. A reduction in PAR signal in the presence of the test compound indicates PARP inhibition.

Hypothetical PARP Inhibition Data
CompoundPARP Inhibition IC50 (µM)
Compound A2.1
Olaparib (Control)0.5
Mechanism of PARP Inhibition

G dna_ssb DNA Single-Strand Break parp PARP Enzyme dna_ssb->parp par Poly(ADP-ribose) (PAR) parp->par Uses NAD+ no_repair Inhibition of DNA Repair parp->no_repair nad NAD+ dna_repair DNA Repair par->dna_repair parp_inhibitor PARP Inhibitor parp_inhibitor->parp Inhibits

Caption: The role of PARP in DNA repair and its inhibition.

Conclusion

The 5-Amino-2-bromobenzamide hydrochloride scaffold provides a rich foundation for the synthesis of novel compounds with significant therapeutic potential. The cell-based assays outlined in this guide offer a systematic approach to characterizing the biological activity of these compounds. By moving from broad cytotoxicity screening to more detailed mechanistic studies, researchers can build a comprehensive profile of their lead candidates, paving the way for further preclinical and clinical development. The integration of these assays into the drug discovery workflow is essential for identifying and validating the next generation of targeted therapies.

References

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • PubMed. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Frontiers. (n.d.). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Retrieved from [Link]

  • PubMed Central. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2022). Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • McGill University. (2009). BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • PubMed. (2022). Apoptosis Detection Assays. Retrieved from [Link]

  • OAText. (n.d.). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Biocompare. (2023). Methods for Cell Cycle Analysis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). ANTIFUNGAL AND ANTIOXIDANT ACTIVITIES OF COBALT AND NICKEL METAL COMPLEXES OF P-AMINO BENZAMIDE. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Multi-Gram Scale-Up Synthesis of 5-Amino-2-bromobenzamide Hydrochloride

5-Amino-2-bromobenzamide hydrochloride is a key starting material and versatile building block in contemporary medicinal chemistry and drug development. Its strategic importance lies in the trifecta of reactive sites it presents: an aniline-type amino group, a benzamide moiety, and a synthetically labile aryl bromide. This unique combination allows for diverse and subsequent chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems. Notably, this scaffold is integral to the development of potent therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1]

This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of 5-Amino-2-bromobenzamide hydrochloride. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical scale-up challenges, and establishes a robust protocol designed for reproducibility and safety.

Synthetic Strategy: A Two-Step Pathway to the Target Molecule

The selected synthetic route begins with the commercially available 2-bromo-5-nitrobenzoic acid. The strategy involves two primary transformations:

  • Amidation of the Carboxylic Acid: The initial step focuses on converting the carboxylic acid group of 2-bromo-5-nitrobenzoic acid into a primary amide. This is efficiently achieved via an acid chloride intermediate, which is then subjected to ammonolysis. This classic approach is favored for its high efficiency and scalability.

  • Chemoselective Reduction of the Nitro Group: The aromatic nitro group is subsequently reduced to the corresponding primary amine. For this transformation, tin(II) chloride dihydrate in an acidic ethanolic medium is employed. This reagent is a well-established and reliable choice for the selective reduction of nitro groups in the presence of other reducible functionalities and an aryl halide.

  • Salt Formation: The final step involves the conversion of the synthesized 5-Amino-2-bromobenzamide into its hydrochloride salt to improve stability and handling characteristics.

This pathway is selected for its reliability, the relatively low cost of reagents, and the straightforward nature of the reaction workups, making it amenable to a scale-up environment.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 2-Bromo-5-nitrobenzoic Acid B 2-Bromo-5-nitrobenzoyl Chloride A->B SOCl₂, cat. DMF C 2-Bromo-5-nitrobenzamide B->C NH₄OH D 2-Bromo-5-nitrobenzamide E 5-Amino-2-bromobenzamide D->E SnCl₂·2H₂O, EtOH/HCl F 5-Amino-2-bromobenzamide G 5-Amino-2-bromobenzamide HCl F->G HCl in IPA G ArNO2 Ar-NO₂ Intermediates Nitroso & Hydroxylamine Intermediates ArNO2->Intermediates + SnCl₂, H⁺ SnCl2 SnCl₂ SnIV Sn(IV) species SnCl2->SnIV H_plus H⁺ ArNH2 Ar-NH₂ Intermediates->ArNH2 + SnCl₂, H⁺

Caption: Simplified mechanism for nitro group reduction by SnCl₂.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-5-nitrobenzamide245.0240.0 g0.1631.0
Tin(II) Chloride Dihydrate225.63147.0 g0.6524.0
Ethanol (95%)-400 mL-Solvent
Concentrated HCl (37%)36.46~5 mL-Catalyst
Sodium Hydroxide (NaOH)40.00As needed-For pH adjustment
Ethyl Acetate-500 mL-Extraction Solvent
Isopropanol (IPA)-100 mL-Solvent
HCl in Isopropanol (5-6 M)-As needed-For salt formation
Step-by-Step Protocol
  • Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-bromo-5-nitrobenzamide (40.0 g, 0.163 mol) in 95% ethanol (400 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (147.0 g, 0.652 mol) to the suspension. Add a few drops of concentrated HCl (~5 mL) to initiate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Quenching and Basification (Workup): Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water (~500 mL). With vigorous stirring, adjust the pH to ~8-9 by the slow, portion-wise addition of a saturated sodium hydroxide solution. Caution: This will be exothermic. A thick, white precipitate of tin salts will form.

  • Filtration of Tin Salts: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the celite pad thoroughly with ethyl acetate (2 x 100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-bromobenzamide as a solid. [2]8. Hydrochloride Salt Formation: Dissolve the crude 5-amino-2-bromobenzamide in isopropanol (approx. 100 mL), heating gently if necessary. Cool the solution in an ice bath.

  • Precipitation: Add 5-6 M HCl in isopropanol dropwise with stirring until the pH of the solution is ~1-2 (check with pH paper). A white precipitate of the hydrochloride salt will form.

  • Isolation and Drying: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether. Dry the product in a vacuum oven at 50°C to afford 5-Amino-2-bromobenzamide hydrochloride.

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-5-nitrobenzoic Acid: Causes skin and serious eye irritation. [3]Avoid inhalation of dust. [3]* Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. The gas outlet must be connected to a scrubber.

  • Tin(II) Chloride Dihydrate: Harmful if swallowed. Causes skin and eye irritation. [4]Avoid creating dust. [4]* Ammonium and Sodium Hydroxide: Corrosive. Handle with care, especially during exothermic neutralization/basification steps.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 189-191 °C (for the free base) [5]
¹H NMR (DMSO-d₆) Spectra should show characteristic aromatic proton signals and distinct peaks for the -NH₂ and -CONH₂ protons.
Mass Spec (ESI+) m/z = 215.0, 217.0 [M+H]⁺, corresponding to the bromine isotopes.
Purity (HPLC) ≥98%

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5019271, 2-Amino-5-bromobenzamide. Available from: [Link]

  • Hoover, J. M., & Stahl, S. S. Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • Google Patents. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Available from: [Link]

  • ILO and WHO. International Chemical Safety Cards (ICSC): TIN (II) CHLORIDE DIHYDRATE. Available from: [Link]

  • Ienaşcu, I. M. C., et al. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available from: [Link]

  • Loba Chemie. MSDS: 2-CHLORO-5-BROMO BENZOIC ACID. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 5-Amino-2-bromobenzamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Amino-2-bromobenzamide Hydrochloride: Troubleshooting and Optimization Strategies

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-bromobenzamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide a comprehensive overview of a reliable synthetic pathway, address common experimental challenges in a question-and-answer format, and offer detailed protocols and optimization strategies to improve yield and purity.

Section 1: Synthesis Pathway Overview

The synthesis of 5-Amino-2-bromobenzamide is most effectively approached through a multi-step pathway, commencing with a commercially available starting material, 2-bromobenzoic acid. This route is designed to carefully control the introduction of functional groups, leveraging the principles of electrophilic aromatic substitution and functional group interconversion.

The overall synthetic strategy involves three key transformations:

  • Nitration: An electrophilic aromatic substitution to install a nitro group onto the aromatic ring.

  • Amidation: Conversion of the carboxylic acid to a primary amide.

  • Reduction: Selective reduction of the nitro group to an amine, yielding the final product.

  • Salt Formation: Conversion of the final product to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow Start 2-Bromobenzoic Acid Step1 Step 1: Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 2-Bromo-5-nitrobenzoic Acid Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 1. SOCl₂ 2. NH₄OH Intermediate2 2-Bromo-5-nitrobenzamide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 SnCl₂·2H₂O, HCl Product_Base 5-Amino-2-bromobenzamide Step3->Product_Base Step4 Step 4: Salt Formation Product_Base->Step4 HCl in Ether/IPA Final_Product 5-Amino-2-bromobenzamide HCl Step4->Final_Product Troubleshooting_Reduction Start Low Yield or Impure Product in Reduction Step Q1 Is the starting material (nitro-compound) fully consumed (checked by TLC)? Start->Q1 Sol1 Incomplete Reaction: • Increase molar excess of SnCl₂·2H₂O (typically 3-5 eq). • Gently heat the reaction (e.g., 50-60°C). • Extend the reaction time and continue monitoring. Q1->Sol1 No Q2 Is a significant amount of debrominated product observed (by LC-MS)? Q1->Q2 Yes Sol2 Debromination Side Reaction: • This is less common with SnCl₂ but possible. • Avoid excessive heating or prolonged reaction times. • Consider alternative milder reagents like Fe/NH₄Cl. Q2->Sol2 Yes Q3 Is workup difficult due to persistent emulsions or precipitates? Q2->Q3 No Sol3 Tin Salt Precipitation: • During basic quench, tin hydroxides precipitate. • Add a strong base (e.g., 30-50% NaOH) until pH > 12 to redissolve amphoteric tin salts. [10] • Alternatively, filter the slurry through a pad of Celite to remove solids before extraction. [10] Q3->Sol3 Yes Sol4 Product Loss During Extraction: • Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the aniline and maximize its solubility in the organic solvent. • Perform multiple extractions (e.g., 3x) with a suitable solvent like ethyl acetate. Q3->Sol4 No

Caption: Decision tree for troubleshooting the nitro group reduction step.

Problem Potential Cause Recommended Solution
Incomplete Reduction. Insufficient Reducing Agent: The stoichiometry of the SnCl₂ reduction requires at least 3 equivalents of SnCl₂ per mole of nitro compound.Use a molar excess of SnCl₂·2H₂O (typically 3-5 equivalents) to drive the reaction to completion. [1]
Low Reaction Temperature: The reaction may be sluggish at room temperature.Gentle heating (e.g., to 50-60°C) in a solvent like ethanol or ethyl acetate can increase the reaction rate. Monitor carefully to avoid side reactions. [2]
Formation of intractable precipitate during workup. Precipitation of Tin(IV) Oxides/Hydroxides: When neutralizing the acidic reaction mixture with a base (like NaHCO₃ or NaOH), insoluble tin salts are formed, making extraction difficult. [3]Option 1 (High pH): After the reaction, cool the mixture and slowly add a concentrated NaOH solution until the pH is >12. Sn(OH)₄ is amphoteric and will redissolve to form soluble stannates, resulting in a biphasic mixture that is easier to separate. [3]Option 2 (Filtration): Quench the reaction and filter the entire mixture through a pad of Celite® to remove the tin salts before proceeding with extraction of the filtrate. [3]
Product contains debrominated impurity. Over-reduction: Although SnCl₂ is generally selective, excessive heat or prolonged reaction times can sometimes lead to minor dehalogenation.Maintain careful temperature control and monitor the reaction closely. Stop the reaction as soon as the starting material is consumed. Consider using Fe/NH₄Cl in ethanol/water as an even milder alternative. [4]

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-nitrobenzamide

Part A: Nitration of 2-Bromobenzoic Acid [5]1. In a round-bottom flask, add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of starting material) and cool the flask in an ice/water bath to 0-5°C. 2. Slowly add 2-bromobenzoic acid (1.0 eq) in portions, ensuring the temperature remains below 10°C. 3. Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, keeping it cool. 4. Add the nitrating mixture dropwise to the solution of 2-bromobenzoic acid, maintaining the reaction temperature below 10°C. 5. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC indicates completion. 6. Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. 7. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the solid to yield 2-bromo-5-nitrobenzoic acid.

Part B: Amidation

  • In a flask equipped with a reflux condenser and gas trap, suspend 2-bromo-5-nitrobenzoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The solid should dissolve as the acyl chloride is formed.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Carefully add the crude acyl chloride to a cooled (0°C) concentrated solution of ammonium hydroxide (a large excess).

  • Stir vigorously for 1-2 hours. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-bromo-5-nitrobenzamide.

Protocol 2: Reduction to 5-Amino-2-bromobenzamide

[2][1]

  • In a round-bottom flask, dissolve 2-bromo-5-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Heat the mixture to reflux (approx. 60-70°C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Add ethyl acetate and cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or a 2M NaOH solution until the pH of the aqueous layer is ~8-9.

  • Address the resulting tin salt precipitate using one of the methods described in the troubleshooting guide (high pH solubilization or filtration through Celite).

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-Amino-2-bromobenzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Preparation of 5-Amino-2-bromobenzamide Hydrochloride
  • Dissolve the crude or purified 5-Amino-2-bromobenzamide in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Slowly add a solution of HCl in diethyl ether or isopropanol (typically 1.2-1.5 equivalents) dropwise with stirring.

  • The hydrochloride salt will precipitate. Stir the resulting slurry for 30-60 minutes, optionally cooling in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any non-salt impurities.

  • Dry the product under vacuum to obtain 5-Amino-2-bromobenzamide hydrochloride.

References

  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives (EP2213654A1).
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(8), 13684-13701. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromobenzamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. Retrieved from [Link]

  • Reddit. (2019). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/ Sn. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (CN103880683A).
  • Google Patents. (n.d.). 2-amino-2'-halo-5-nitro benzophenones (US3203990A).
  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives (EP2213654B1).

Sources

5-Amino-2-bromobenzamide hydrochloride degradation pathways and stability.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Amino-2-bromobenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for challenges encountered during its handling and analysis.

Introduction

5-Amino-2-bromobenzamide hydrochloride is a key building block in medicinal chemistry, valued for its utility in synthesizing a range of pharmacologically active molecules.[1] However, its chemical structure, featuring an aromatic amine, a halogen, and an amide functional group, presents specific stability challenges. Understanding its degradation profile is critical for ensuring the integrity of experimental results, the purity of synthesized compounds, and the stability of drug formulations. This guide outlines the principal degradation pathways and provides robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 5-Amino-2-bromobenzamide hydrochloride that are susceptible to degradation?

The molecule has three main sites of potential degradation:

  • Amide Group: Susceptible to hydrolysis under both acidic and basic conditions.[2]

  • Amino Group: Prone to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents.[3][4]

  • Aromatic Ring System: The entire bromo- and amino-substituted benzene ring can be susceptible to photolytic degradation.

Q2: What is the most common degradation pathway for this compound in an aqueous solution?

The most frequently encountered degradation pathway is the hydrolysis of the amide bond. This reaction is accelerated in both acidic and basic environments and results in the formation of 2-Amino-5-bromobenzoic acid and ammonium chloride. Given that many experimental protocols, particularly in chromatography, utilize aqueous mobile phases, hydrolysis is a primary concern for sample stability over time.

Q3: How does pH impact the stability of 5-Amino-2-bromobenzamide hydrochloride solutions?

The stability of the compound is significantly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a prominent degradation route.[5]

  • Neutral Conditions (pH ≈ 6-8): The compound exhibits its greatest stability in this range, although slow hydrolysis can still occur over extended periods.

  • Basic Conditions (pH > 8): Base-mediated hydrolysis of the amide is typically faster than acid-catalyzed hydrolysis.[6] Additionally, the free amino group is more susceptible to oxidation at higher pH.

Q4: Is 5-Amino-2-bromobenzamide hydrochloride sensitive to light?

Yes. Aromatic amines and halogenated aromatic compounds are often photosensitive.[7] Exposure to UV or even ambient laboratory light can initiate photolytic degradation, leading to the formation of complex colored impurities and radicals. It is imperative to protect both the solid material and its solutions from light.[7]

Q5: What are the recommended storage conditions for the solid compound?

To ensure long-term stability, 5-Amino-2-bromobenzamide hydrochloride solid should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. A desiccator is recommended to protect it from atmospheric moisture, which can initiate hydrolysis.

Visualizing Degradation Pathways

The primary degradation mechanisms for 5-Amino-2-bromobenzamide hydrochloride are hydrolysis and oxidation.

A 5-Amino-2-bromobenzamide (Parent Compound) B 2-Amino-5-bromobenzoic Acid (Hydrolysis Product) A->B Hydrolysis (+H₂O, H⁺ or OH⁻) C Oxidized Species (e.g., N-oxide, quinone-imine) A->C Oxidation ([O], hv, metal ions)

Caption: Key degradation pathways for 5-Amino-2-bromobenzamide.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical, problem-solution format.

Issue 1: An unexpected new peak appears and grows in my HPLC chromatogram over time.

  • Probable Cause: This is a classic sign of sample degradation in solution, most likely due to hydrolysis of the amide bond to form 2-Amino-5-bromobenzoic acid. This is especially common if your mobile phase is unbuffered or has an acidic/basic pH, or if the sample is left in the autosampler for an extended period.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Intentionally degrade a small sample of the compound by treating it with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 60°C) for a few hours.[7] Analyze the degraded sample by HPLC. If the retention time of the new peak matches your unexpected impurity, you have confirmed it is a hydrolytic degradant.

    • Optimize Mobile Phase: If possible, adjust the mobile phase pH to be within the 6-7 range to minimize hydrolysis. Ensure the mobile phase is freshly prepared.

    • Control Sample Temperature: Use a cooled autosampler (e.g., 4°C) to slow the rate of degradation for samples awaiting injection.

    • Limit Sample Age: Prepare solutions fresh daily and analyze them within a few hours of preparation.

Issue 2: My solution of the compound develops a yellow or brown tint upon standing.

  • Probable Cause: Color formation is typically indicative of oxidation of the aromatic amino group, potentially forming colored quinone-imine type structures or other oxidized species. This process is often accelerated by exposure to air (oxygen) and light.[8][9]

  • Troubleshooting Steps:

    • Protect from Light: Immediately store solutions in amber vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during sample preparation.

    • Use Degassed Solvents: Purge your solvents and mobile phase with an inert gas (e.g., helium, nitrogen, or argon) before use to remove dissolved oxygen.

    • Work Under Inert Atmosphere: For highly sensitive reactions or long-term storage of solutions, prepare and handle the solutions in a glovebox or under a blanket of inert gas.

    • Add Antioxidants (Use with Caution): In formulation development, the addition of antioxidants may be considered. However, for synthetic or analytical purposes, this can complicate the sample matrix and is generally not recommended unless their effect is being specifically studied.

Issue 3: I am observing poor assay results or inconsistent potency from my solid material.

  • Probable Cause: The solid material may have degraded due to improper storage. As a hydrochloride salt, it can be hygroscopic. Absorbed moisture can lead to solid-state hydrolysis over time. Exposure to light or heat during storage can also cause degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the material has been stored according to the recommendations (cool, dry, dark, under inert gas). Check if the container seal is intact.

    • Perform Quality Control: Re-test the purity of the starting material using a validated analytical method like HPLC or qNMR before use in critical experiments.

    • Handle Material Properly: When weighing and handling the solid, do so in a low-humidity environment (e.g., a glovebox or a room with controlled humidity) to minimize moisture uptake.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

Objective: To generate the principal degradation products of 5-Amino-2-bromobenzamide hydrochloride under various stress conditions.

start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base Hydrolytic oxid Oxidation (3% H₂O₂, RT) stress->oxid Oxidative therm Thermal (60°C, in solution) stress->therm Thermal photo Photolytic (ICH Q1B light exposure) stress->photo Photolytic neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize analyze Analyze by HPLC-DAD/MS oxid->analyze therm->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Materials:
  • 5-Amino-2-bromobenzamide hydrochloride

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS)[15]

  • C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)[15]

  • Photostability chamber (ICH Q1B compliant)

Procedure:
  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as Acetonitrile:Water (50:50).

  • Apply Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.[7]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep the vial at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).[7]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at 60°C and sample at time points.[7] Note: Degradation may be rapid.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and sample at time points.[7]

    • Thermal Degradation: Keep a vial of the stock solution at 60°C, protected from light, and sample at time points.[7]

    • Photolytic Degradation: Expose a solution and a solid sample to light stress as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13] A control sample should be wrapped in foil to protect it from light.

  • Sample Preparation for Analysis: Before injection, cool the samples to room temperature. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).

  • Chromatographic Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-DAD-MS method. The DAD is crucial for peak purity assessment, while the MS is invaluable for identifying the mass of the degradation products to help elucidate their structures.

Data Summary Table
Stress ConditionTypical ConditionsMajor Potential Degradation ProductMechanism
Acid Hydrolysis 0.1 M HCl, 60°C, 24h2-Amino-5-bromobenzoic acidAmide Hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°C, 8h2-Amino-5-bromobenzoic acidAmide Hydrolysis
Oxidation 3% H₂O₂, RT, 24hN-oxides, hydroxylated species, colored oligomersOxidation of amino group/aromatic ring
Thermal (Solution) 60°C, 24hLow levels of hydrolytic productsAccelerated Hydrolysis
Photolytic (ICH Q1B) 1.2 M lux·h; 200 W·h/m²Complex mixture of unidentified colored productsPhotochemical reaction

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromobenzamide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of the aminoazobenzene acid orange 52 by three advanced oxidation processes: UV/H2O2, UV/TiO2 and VIS/TiO2. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved from [Link]

  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2021). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Analysis of Bovine Serum Albumine, Caseine and Tryptone Proteins Hydrolysis by 1H NMR Spectroscopy. Retrieved from [https://www.rjpbcs.com/pdf/2015_6(4)/[16].pdf]([Link]16].pdf)

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • SciELO Colombia. (n.d.). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]

  • National Institutes of Health. (2017). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • PubMed. (n.d.). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Amino-2-bromobenzamide hydrochloride. The following content is designed to address specific challenges encountered during experimental work, offering practical solutions grounded in chemical principles to ensure the integrity and purity of your final compound.

Section 1: Understanding the Chemistry of Impurity Formation

Before delving into purification protocols, it is crucial to understand the potential sources of byproducts in the synthesis of 5-Amino-2-bromobenzamide hydrochloride. A common synthetic route involves the bromination of 2-aminobenzamide using a brominating agent like N-bromosuccinimide (NBS), followed by salt formation with hydrochloric acid.[1]

Common Byproducts and Their Origins:

  • Regioisomers: During the electrophilic aromatic substitution (bromination) of 2-aminobenzamide, the bromine atom can add to different positions on the aromatic ring, leading to the formation of isomeric impurities.[2][3]

  • Succinimide: When N-bromosuccinimide is used as the brominating agent, succinimide is a common byproduct of the reaction.[4][5][6]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 2-aminobenzamide.

  • Oxidation Products: The amino group in 5-Amino-2-bromobenzamide is susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air or light over extended periods.[7]

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 5-Amino-2-bromobenzamide hydrochloride in a question-and-answer format.

Q1: My final product is off-white or yellowish, not the expected pure white solid. How can I remove the color?

Discoloration is a frequent issue, often stemming from trace amounts of oxidized byproducts or other colored impurities.

  • Causality: The amino group on the aromatic ring is susceptible to oxidation, which can form highly colored impurities.

  • Solution: Activated Charcoal Treatment during Recrystallization:

    • Dissolve the crude 5-Amino-2-bromobenzamide hydrochloride in a suitable hot solvent (see Section 3 for solvent selection).

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Stir the mixture for 5-10 minutes to allow for the adsorption of colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.[2]

Q2: I am observing streaking and poor separation during flash column chromatography of the free base. What is causing this and how can I improve it?

The basic nature of the amino group in 5-Amino-2-bromobenzamide can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine interacts with the acidic silanol groups on the silica surface, causing tailing and sometimes irreversible adsorption.

  • Solution: Use of a Basic Additive in the Mobile Phase:

    • Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel, minimizing the interaction with the amine and leading to sharper peaks and better separation.

Q3: My yield is significantly lower than expected after purification. What are the potential causes?

Low recovery can be attributed to several factors, from incomplete reactions to losses during the workup and purification steps.

  • Causality and Solutions:

    • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC, to ensure it has gone to completion before proceeding with the workup.

    • Losses during Extraction: Ensure the correct pH is used during aqueous extractions to minimize the solubility of the product in the aqueous phase. For the free base, the aqueous layer should be basic.

    • Precipitation on the Column: The hydrochloride salt is often insoluble in common chromatography solvents. It is crucial to purify the free base form of 5-Amino-2-bromobenzamide via column chromatography and then convert it to the hydrochloride salt.

Q4: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • General Guidance: For amine hydrochlorides, polar protic solvents or mixtures are often effective.

  • Recommended Solvent Systems:

    • Ethanol/Water

    • Methanol/Water

    • Isopropanol

A general approach is to dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed. Reheat to dissolve the solid and then allow it to cool slowly.[2][8][9]

Section 3: Experimental Protocols

Protocol for Recrystallization of 5-Amino-2-bromobenzamide Hydrochloride

This protocol provides a step-by-step method for the purification of 5-Amino-2-bromobenzamide hydrochloride via recrystallization.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: In a flask, add the crude 5-Amino-2-bromobenzamide hydrochloride and the selected "good" solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes at the boiling point.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol for Flash Column Chromatography of 5-Amino-2-bromobenzamide (Free Base)

This protocol details the purification of the free base form of 5-Amino-2-bromobenzamide.

  • Column Preparation: Pack a silica gel column with the chosen mobile phase. A common mobile phase system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Sample Preparation: Dissolve the crude 5-Amino-2-bromobenzamide (free base) in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Amino-2-bromobenzamide.

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

Purification MethodCompound FormRecommended Solvent SystemNotes
RecrystallizationHydrochloride SaltEthanol/Water, Methanol/Water, IsopropanolStart with the alcohol and add water as the anti-solvent.
Flash ChromatographyFree BaseEthyl Acetate/Hexanes with 0.1-1% Et₃NThe basic additive is crucial for good separation.
Flash ChromatographyFree BaseDichloromethane/Methanol with 0.1-1% NH₄OHA more polar system for more polar impurities.

Section 4: Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 5-Amino-2-bromobenzamide hydrochloride, incorporating key decision points.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude 5-Amino-2-bromobenzamide (Free Base or HCl Salt) Decision1 Is the product colored? Crude->Decision1 Recrystallization Recrystallization with Activated Charcoal Decision1->Recrystallization Yes Decision2 Is the product the free base? Decision1->Decision2 No Recrystallization->Decision2 ColumnChromatography Flash Column Chromatography (Free Base) SaltFormation Convert to HCl Salt ColumnChromatography->SaltFormation Decision2->ColumnChromatography Yes FinalProduct Pure 5-Amino-2-bromobenzamide Hydrochloride Decision2->FinalProduct No SaltFormation->FinalProduct

Caption: Purification workflow for 5-Amino-2-bromobenzamide hydrochloride.

References

  • PubChem. (n.d.). 2-Amino-5-bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives (EP 2213654 A1).
  • Li, W., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(23), 5727. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde (CN105152947A).
  • PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1993). Electrochemistry of 2-bromo-2-methylpropanamides. Reduction mechanism and cyclocoupling reaction with amide solvents. Royal Society of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid (CN112250562A).
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • ResearchGate. (2020). Effects of the mobile phase on the chromatographic separation of l-lysine and 5-aminovaleric acid. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(10), 1339. Retrieved from [Link]

  • Charles University. (2016). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Retrieved from [Link]

Sources

Overcoming solubility issues with 5-Amino-2-bromobenzamide hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2-bromobenzamide Hydrochloride

Introduction: Navigating the Solubility Challenges of a Key Synthetic Intermediate

5-Amino-2-bromobenzamide hydrochloride is a valuable building block in medicinal chemistry and drug development, notably serving as a scaffold for various therapeutic agents.[1][2] However, its hydrochloride salt form, while enhancing stability and shelf-life, introduces significant solubility challenges in the organic solvents typically used for synthesis. The ionic nature of the salt often leads to poor solubility in all but the most polar organic media, creating hurdles for researchers in achieving homogeneous reaction conditions.

This guide provides a comprehensive troubleshooting framework designed for researchers, chemists, and drug development professionals. Moving beyond simple solvent lists, we delve into the chemical principles governing the solubility of this compound and offer systematic, field-proven strategies to overcome these issues. Our approach is rooted in providing not just solutions, but a clear understanding of the underlying chemical causality.

Understanding the Molecule: Why is Solubility an Issue?

The solubility behavior of 5-Amino-2-bromobenzamide hydrochloride is dictated by a combination of its structural features:

  • Aromatic Amine (Aniline Derivative): The primary amino group (-NH₂) is basic and, in the hydrochloride form, is protonated to an ammonium salt (-NH₃⁺Cl⁻). This ionic group dramatically increases the molecule's polarity and preference for polar, protic solvents.

  • Benzamide Moiety: The amide group (-CONH₂) is polar and can participate in hydrogen bonding as both a donor and acceptor.[3] This contributes to its solubility in protic solvents but is less effective in non-polar media.

  • Bromine Substituent: The bromo group adds to the molecular weight and introduces some lipophilic character, but its effect is overshadowed by the highly polar ammonium salt.

  • The Hydrochloride Salt: This is the dominant feature controlling solubility. Ionic salts have strong crystal lattice energies and require high-energy interactions, such as those provided by polar solvents, to be effectively solvated. They are generally insoluble in non-polar organic solvents.[4]

This combination results in a molecule that is highly polar and ionic, leading to a fundamental polarity mismatch with many common organic reaction solvents.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve 5-Amino-2-bromobenzamide hydrochloride in toluene for a reaction, but it's completely insoluble. Why is this happening?

A1: This is a classic case of "like dissolves like."[5] Toluene is a non-polar, aromatic solvent. 5-Amino-2-bromobenzamide hydrochloride is an ionic salt with very high polarity. The non-polar solvent molecules cannot effectively solvate the charged ions (the ammonium cation and chloride anion) or overcome the compound's crystal lattice energy. There is a significant polarity mismatch, resulting in negligible solubility. For a reaction in a non-polar solvent, you will almost certainly need to modify the compound first (see Q3).

Q2: The compound shows poor solubility in moderately polar solvents like ethyl acetate (EtOAc) and dichloromethane (DCM). How can I improve this?

A2: While EtOAc and DCM are more polar than toluene, they often lack the strength to fully dissolve an ionic salt. You have two primary strategies here:

  • Co-Solvency: This is one of the most effective and widely used techniques to enhance solubility.[6][7] By adding a small amount of a highly polar, miscible "co-solvent," you can dramatically increase the solvating power of the bulk solvent.

    • Mechanism: The co-solvent helps to break down the crystal lattice and solvate the ionic portions of the molecule, while the bulk solvent solvates the more organic parts of the structure.

    • Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), or Ethanol (EtOH) are excellent choices.[6][8]

    • Practical Tip: Start by adding the co-solvent dropwise to your suspension at room temperature while stirring. Often, only 5-10% (v/v) is needed to achieve dissolution.

  • Thermal Adjustment: Increasing the temperature will increase the solubility of most solids.[9]

    • Procedure: Gently heat the mixture while stirring. Be cautious, as some organic compounds can decompose at elevated temperatures. Always run a small-scale test first.

    • Caution: Ensure your reaction is stable at the required temperature. Also, be aware that the compound may precipitate out again upon cooling, which could be an issue depending on your experimental goals.

Q3: My downstream reaction requires the free base form of the molecule. Can I convert the hydrochloride salt to improve solubility in a wider range of organic solvents?

A3: Yes, and this is often the best solution. Converting the highly polar ammonium salt to the neutral (free base) amine will significantly decrease its polarity and render it much more soluble in common organic solvents like DCM, EtOAc, and even toluene.[10][11] The process involves a simple acid-base liquid-liquid extraction.

Below is a standard laboratory protocol and a workflow diagram for this conversion.

Q4: What are the best "first-choice" solvents to try for dissolving 5-Amino-2-bromobenzamide hydrochloride directly without modification?

A4: For direct dissolution of the salt, you must use highly polar solvents capable of solvating ions.

  • Top Tier (High Solubility Expected):

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, excellent for dissolving a wide range of polar compounds and salts.

    • Dimethylformamide (DMF): Another highly polar aprotic solvent, very effective for dissolving amides and salts.

  • Second Tier (Good to Moderate Solubility Expected):

    • Methanol (MeOH) / Ethanol (EtOH): Polar protic solvents that can solvate both the ions and the hydrogen-bonding amide group. Solubility may be lower than in DMSO or DMF.[8]

    • Water: The compound will be soluble in water, but this is often incompatible with subsequent organic reactions.

The table below summarizes the recommended solvents.

Table 1: Recommended Solvents for Dissolving 5-Amino-2-bromobenzamide Hydrochloride

Solvent Class Dielectric Constant (ε) at 20°C Notes
DMSO Polar Aprotic 47 Excellent first choice for high solubility.
DMF Polar Aprotic 37 Excellent alternative to DMSO.
Methanol Polar Protic 33 Good choice, especially for co-solvency.
Ethanol Polar Protic 25 Good choice, slightly less polar than methanol.
Acetonitrile Polar Aprotic 37.5 Moderate solubility may be observed.
Ethyl Acetate Moderately Polar 6 Poor solubility expected without co-solvent.
DCM Moderately Polar 9.1 Poor solubility expected without co-solvent.

| Toluene | Non-Polar | 2.4 | Insoluble. |

Experimental Protocols & Workflows

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes the neutralization of the ammonium salt and subsequent extraction of the more organosoluble free base.

Materials:

  • 5-Amino-2-bromobenzamide hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 5-Amino-2-bromobenzamide hydrochloride in a minimal amount of deionized water in a flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Neutralization: Slowly add the saturated NaHCO₃ solution to the separatory funnel. You will observe effervescence (CO₂ gas evolution) as the acid is neutralized. Continue adding until the bubbling ceases. Swirl gently and periodically vent the funnel. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Add a volume of ethyl acetate (or DCM) to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.

  • Separation: Allow the layers to separate completely. The organic layer (containing the free base) should be on top if using ethyl acetate, and on the bottom if using DCM. Drain the aqueous layer.

  • Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water from the organic phase. Drain the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl and let it sit for 5-10 minutes.

  • Filtration & Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the 5-Amino-2-bromobenzamide free base, which should now be readily soluble in a range of organic solvents.

G cluster_start Step 1: Dissolution & Neutralization cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification & Isolation start Dissolve HCl Salt in Water base Add Sat. NaHCO₃ Solution (until pH > 8) start->base extract Extract with Organic Solvent (e.g., Ethyl Acetate) base->extract separate Separate Organic and Aqueous Layers extract->separate wash Wash Organic Layer with Brine separate->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate end_product Isolated Free Base (Soluble in Organic Solvents) concentrate->end_product

Workflow for converting the hydrochloride salt to the free base.
Troubleshooting Decision Workflow

Use the following diagram to guide your experimental choices when facing solubility issues with this compound.

G start Start: Dissolve 5-Amino-2-bromobenzamide HCl in desired organic solvent q1 Is the compound fully dissolved? start->q1 success Success! Proceed with experiment. q1->success Yes q2 Is the solvent highly polar? (e.g., DMSO, DMF, MeOH) q1->q2 No strategy1 Strategy 1: Enhance Solvation q2->strategy1 Yes strategy2 Strategy 2: Modify Compound q2->strategy2 No cosolvent Add a polar co-solvent (e.g., 5-10% DMSO or MeOH) strategy1->cosolvent heat Gently heat the mixture strategy1->heat q3 Is dissolution achieved? cosolvent->q3 heat->q3 q3->success Yes q3->strategy2 No freebase Convert to Free Base (See Protocol 1) strategy2->freebase dissolve_freebase Dissolve free base in desired organic solvent freebase->dissolve_freebase dissolve_freebase->success

Decision-making workflow for solubility troubleshooting.

References

  • WJBPHS (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Google Patents (N.D.).
  • Chemistry Stack Exchange (2020). Solubility of Amides. [Link]

  • ResearchGate (2017). Purification of organic hydrochloride salt?[Link]

  • Quora (2018). Are amines soluble in organic solvents?[Link]

  • Reddit (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • PubMed Central (PMC) (N.D.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PubMed (N.D.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • International Journal of Pharmaceutical Sciences (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Chemistry LibreTexts (2024). 23.1: Properties of amines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2013). Advances in Solubility Enhancement Techniques. [Link]

  • University of Arizona (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • DigitalCommons@URI (N.D.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • IJIRT (2023). Solubility Enhancement Methods. [Link]

  • Indian Journal of Chemistry (1986). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Moorpark College (N.D.). Experiment 13 – Properties of Amines and Amides. [Link]

  • ResearchGate (2012). How to make a salt of a novel compound?[Link]

  • ResearchGate (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Quora (2019). Are there any salts that are soluble in organic solvents?[Link]

  • MDPI (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • DigitalCommons@URI (N.D.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate (N.D.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]

Sources

Technical Support Center: HPLC Analysis of 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the HPLC analysis of 5-Amino-2-bromobenzamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to the problems you may encounter at the bench.

Understanding the Analyte: 5-Amino-2-bromobenzamide Hydrochloride

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 5-Amino-2-bromobenzamide hydrochloride that govern its behavior in a reversed-phase HPLC system.

PropertyValue / CharacteristicImplication for HPLC AnalysisSource
IUPAC Name 2-Amino-5-bromobenzamide-[1]
Molecular Formula C₇H₇BrN₂O-[1]
Molecular Weight 215.05 g/mol -[1]
Predicted pKa (Amide) ~15.15The amide group is neutral across the typical HPLC pH range.[2]
Estimated pKa (Aromatic Amine) ~3-4The primary amino group is the key functional group for pH manipulation. Below this pKa, the amine is protonated (cationic), leading to decreased retention in reversed-phase HPLC. Above this pKa, it is neutral and more retained.[3]
Solubility Soluble in organic solvents like ethanol and ether.Affects choice of sample diluent. A mismatch with the mobile phase can cause peak distortion.[4]
UV Absorbance Expected to absorb in the UV range, typical for aromatic compounds.UV detection is a suitable technique. The optimal wavelength (λmax) should be determined experimentally but is likely to be in the 230-280 nm range.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing not just a solution, but the underlying chromatographic principles.

Category 1: Peak Shape Problems

Question 1: My peak for 5-Amino-2-bromobenzamide is tailing significantly. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue for basic compounds like 5-Amino-2-bromobenzamide and is typically caused by secondary interactions with the stationary phase.[4]

  • Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH 4-7), some of these silanols are deprotonated and negatively charged (SiO⁻). Your analyte's primary amine group can become protonated (NH₃⁺) in the mobile phase. This positively charged analyte can then interact electrostatically with the negatively charged silanols, creating a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction. This leads to a portion of the analyte molecules being held back longer, resulting in a tailing peak.

  • Solutions, from simplest to most effective:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 with an appropriate buffer (e.g., phosphate or formate), the vast majority of silanol groups will be protonated (Si-OH) and neutral. This eliminates the ionic secondary interaction, leading to a more symmetrical peak.[7]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically bonded with a small, inert group (like a trimethylsilyl group) to shield them. Using a high-purity, well-end-capped column will significantly reduce the number of available silanols for secondary interactions.

    • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., 10-20 mM triethylamine, TEA) to the mobile phase can be effective. The TEA will interact with the active silanol sites, effectively "masking" them from your analyte. However, be aware that TEA can shorten column lifetime and may interfere with mass spectrometry detection.

Question 2: I'm observing a split peak for my analyte. What could be the issue?

Answer:

A split peak suggests that the analyte is being introduced to the column in two different states or that there is a physical disruption in the chromatographic path.

  • Causality & Solutions:

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (more organic content) than your mobile phase, it can cause the analyte to travel through the top of the column in a distorted band.

      • Protocol: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility and inject the smallest possible volume.

    • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to flow unevenly onto the column bed.

      • Protocol: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, you can try back-flushing the column (disconnect from the detector first) according to the manufacturer's instructions.

    • Column Void or "Channeling": Over time and with pressure fluctuations, the packed bed of the column can settle, creating a void at the inlet. This causes the sample band to spread unevenly.

      • Diagnosis: This is a more severe issue and often requires column replacement. A sudden drop in backpressure and poor peak shape for all analytes are indicators of a column void.

Category 2: Retention Time & Reproducibility Issues

Question 3: My retention time is drifting to earlier times with each injection. Why is this happening?

Answer:

A consistent drift in retention time, especially towards earlier elution, often points to issues with the mobile phase composition or the column not being properly equilibrated.

  • Causality & Solutions:

    • Insufficient Column Equilibration: If you are running a gradient method, the column needs to be re-equilibrated to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the column will be more organic-rich at the start of the next run, leading to shorter retention times.

      • Protocol: Ensure your equilibration time is at least 10-15 column volumes. You can calculate the column volume (Vc) using the formula Vc = πr²L (where r is the column radius and L is the length).

    • Mobile Phase Instability or Inaccurate Preparation: If the mobile phase is not prepared consistently, especially the buffer concentration and pH, it can lead to retention time shifts.[8] For volatile mobile phases, selective evaporation of the more volatile component (e.g., acetonitrile) can occur, changing the overall composition.

      • Protocol: Prepare fresh mobile phase daily. Use a calibrated pH meter. Keep mobile phase bottles capped to minimize evaporation.

    • Temperature Fluctuations: Column temperature affects retention time. A higher temperature will decrease mobile phase viscosity and can reduce retention.

      • Protocol: Use a column oven to maintain a constant and consistent temperature.

Question 4: The retention time for my analyte is too short, and it's eluting close to the void volume. How can I increase its retention?

Answer:

Increasing the retention of a basic compound like 5-Amino-2-bromobenzamide in reversed-phase HPLC involves making the analyte more hydrophobic or decreasing the strength of the mobile phase.

  • Causality & Solutions:

    • Mobile Phase is Too Strong: A high percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will cause the analyte to elute quickly.

      • Solution: Decrease the percentage of the organic solvent in your mobile phase. For example, if you are using 60:40 Acetonitrile:Water, try 50:50.

    • Analyte is Protonated: At a low pH (e.g., below the pKa of the amino group), the analyte is in its cationic (protonated) form. This makes it more polar and less retained on a non-polar C18 column.

      • Solution: Carefully increase the pH of the mobile phase. For example, moving from pH 3 to pH 4.5 (still well below the stable pH limit of most silica columns) will start to deprotonate the amine, making it more neutral and significantly increasing its retention. Be cautious not to raise the pH too high (typically above 7.5-8) as it can dissolve the silica backbone of the column. Always check your column's recommended pH range.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC issues with 5-Amino-2-bromobenzamide hydrochloride.

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Peak Shape Issues cluster_2 Retention & Detection Issues cluster_3 Solutions start Start | Observe Chromatogram problem Peak Tailing Split Peak Retention Drift No Peak start->problem tailing Peak Tailing Secondary Interactions problem:f0->tailing split Split Peak Flow Path Issue problem:f1->split drift Retention Drift System Instability problem:f2->drift no_peak No Peak Detection/Sample Issue problem:f3->no_peak solution_ph Adjust Mobile Phase pH (Lower for tailing, Higher for retention) tailing->solution_ph Primary Cause: Silanol Interaction solution_column Check/Replace Column, Use End-Capped tailing->solution_column Secondary Cause: Column Activity split->solution_column Cause: Column Frit/Void solution_solvent Match Sample Solvent to Mobile Phase split->solution_solvent Cause: Solvent Mismatch drift->solution_ph Cause: pH Instability solution_system Check for Leaks, Equilibrate System drift->solution_system Cause: Equilibration/Leak no_peak->solution_system Check for Leaks/Flow solution_prep Verify Sample Prep & Detector Settings no_peak->solution_prep Check Sample & Wavelength

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible results.

Protocol 1: Sample Preparation
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 5-Amino-2-bromobenzamide hydrochloride reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (e.g., 50:50 Methanol:Water or initial mobile phase composition).

    • Sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a 100 µg/mL stock solution.

    • Perform serial dilutions to create working standards for linearity and quantitation.

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a portion of the sample matrix containing an estimated amount of the analyte.

    • Add a measured volume of an appropriate extraction solvent (e.g., Methanol).[9]

    • Vortex for 2 minutes, then sonicate for 15-20 minutes to ensure complete extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: Mobile Phase Preparation (Example for pH 3.0)
  • Aqueous Phase (Buffer) Preparation:

    • To prepare a 25 mM potassium phosphate buffer, dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Mixture:

    • For a 50:50 (v/v) mobile phase, carefully measure 500 mL of the prepared aqueous buffer and 500 mL of HPLC-grade acetonitrile into a clean, labeled mobile phase reservoir.

    • Sonicate the final mobile phase mixture for 10-15 minutes to degas.[10]

Protocol 3: System Suitability Testing (SST)

Before running any samples, the system's performance must be verified.[11][12] This is typically done by making five replicate injections of a standard solution.

  • Prepare an SST solution: Use a standard concentration that is representative of your expected sample concentrations.

  • Perform 5 replicate injections.

  • Evaluate the following parameters against pre-defined acceptance criteria:

ParameterTypical Acceptance Criteria (ICH/USP)Purpose
Tailing Factor (T) T ≤ 2.0To ensure peak symmetry.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%To ensure injection precision.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%To ensure chromatographic stability.
Theoretical Plates (N) N > 2000To ensure column efficiency.

If the system fails SST, do not proceed with sample analysis. Troubleshoot the issue (e.g., re-prepare mobile phase, check for leaks, change the column) and repeat the SST until it passes.[13]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5019271, 2-Amino-5-bromobenzamide. Retrieved from [Link]

  • Welch Materials, Inc. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Retrieved from [Link]

  • Ali, N. W., Zagloul, R. A., & Mohamed, D. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Pharma Guideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of separation science, 31(13), 2487–2493. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ECA Academy. (2014, October 15). System Suitability for USP Chromatographic Methods. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). UV Resonance Raman Excitation Profiles of the Aromatic Amino Acids. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized 5-Amino-2-bromobenzamide Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-Amino-2-bromobenzamide hydrochloride, a key building block in medicinal chemistry. We will explore the rationale behind methodological choices, compare HPLC with High-Performance Thin-Layer Chromatography (HPTLC), and provide a detailed, field-proven protocol for immediate application.

The structural integrity and purity of 5-Amino-2-bromobenzamide hydrochloride are critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. HPLC stands out as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The Primacy of HPLC in Purity Determination: A Comparative Analysis

While several analytical techniques can assess compound purity, HPLC, particularly in the reversed-phase mode, offers a superior combination of specificity, sensitivity, and reproducibility for polar aromatic compounds like 5-Amino-2-bromobenzamide hydrochloride. Let's compare its performance against a common alternative, HPTLC.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)Justification & Causality
Specificity HighModerate to HighHPLC's column chemistry and gradient elution capabilities provide exceptional resolving power, separating the main compound from structurally similar impurities.[1] HPTLC, while effective, may have limitations in resolving closely related impurities.
Quantitative Accuracy Excellent (RSD < 1%)Good (RSD 1-3%)The closed-loop, automated nature of HPLC injection and detection minimizes variability, leading to superior precision and accuracy in quantification compared to the more open format of HPTLC.[2]
Sensitivity (LOD/LOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mLHPLC with UV or mass spectrometry detectors offers significantly lower limits of detection and quantification, crucial for identifying and quantifying trace impurities.
Throughput SequentialHigh (Parallel)HPTLC allows for the simultaneous analysis of multiple samples on a single plate, offering higher throughput for screening purposes.[3] HPLC analysis is sequential, which can be a bottleneck for large sample sets.
Reproducibility HighModerateThe tightly controlled environment of an HPLC system (flow rate, temperature, mobile phase composition) ensures high run-to-run and instrument-to-instrument reproducibility.

While HPTLC is a valuable tool for rapid screening and qualitative analysis, HPLC is the definitive choice for the rigorous, quantitative purity validation required in pharmaceutical development.[2][3]

Visualizing the HPLC Purity Validation Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process, from sample preparation to data analysis and interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation (ICH Q2(R1)) Prep_Standard Prepare Standard Solution (Known Concentration) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (Synthesized Lot) Prep_Sample->HPLC_System Injection Inject Standard & Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Specificity Specificity Calculation->Specificity Linearity Linearity Calculation->Linearity Accuracy Accuracy Calculation->Accuracy Precision Precision Calculation->Precision LOD_LOQ LOD & LOQ Calculation->LOD_LOQ

Caption: A flowchart of the HPLC purity validation process.

Field-Proven Experimental Protocol for HPLC Purity Validation

This protocol is designed to be a robust starting point for the purity validation of 5-Amino-2-bromobenzamide hydrochloride, grounded in the principles of reversed-phase chromatography for polar aromatic amines.[4][5]

Instrumentation and Materials
  • HPLC System: A quaternary gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-endcapped C18 column is recommended to improve peak shape for this polar analyte.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (≥98% purity)

    • 5-Amino-2-bromobenzamide hydrochloride reference standard (of known purity)

Chromatographic Conditions

The selection of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules.[5] The use of a formic acid modifier in the aqueous mobile phase is crucial for protonating the free amine group of the analyte, which enhances its retention on the non-polar stationary phase and improves peak symmetry.

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the analyte is in its ionized form, improving peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the column is re-equilibrated for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds with good UV absorbance. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance maximum.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-Amino-2-bromobenzamide hydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

  • Sample Solution (0.1 mg/mL): Prepare the synthesized 5-Amino-2-bromobenzamide hydrochloride in the same manner as the working standard solution.

Data Analysis and Purity Calculation

The purity of the synthesized sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This area percent method is a standard approach for purity determination when the response factors of the impurities are unknown or are assumed to be similar to that of the main compound.

Ensuring Trustworthiness: A Self-Validating System through ICH Guidelines

To ensure the reliability and trustworthiness of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] This validation process provides a self-validating system, demonstrating that the method is suitable for its intended purpose.

  • Specificity: The method's ability to exclusively assess the analyte in the presence of potential impurities, such as starting materials (e.g., 2-aminobenzamide), by-products (e.g., isomers), and degradation products, must be demonstrated.[8] This can be achieved by spiking the sample with known impurities and demonstrating their separation from the main peak.

  • Linearity: A minimum of five concentrations of the reference standard should be analyzed to demonstrate a linear relationship between concentration and peak area.[7] The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the reference standard is added to the sample and the recovery is calculated. The acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The analysis of multiple injections of the same sample should yield a relative standard deviation (RSD) of ≤ 1.0%.

    • Intermediate Precision: The analysis should be repeated by different analysts on different days and with different equipment to assess the method's robustness. The RSD should typically be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are crucial for the analysis of trace impurities.

By adhering to these validation parameters, the HPLC method for the purity of 5-Amino-2-bromobenzamide hydrochloride becomes a scientifically sound and defensible analytical procedure.

Conclusion

The purity of 5-Amino-2-bromobenzamide hydrochloride is a critical quality attribute that directly impacts its suitability for further use in drug discovery and development. This guide has detailed a robust, reversed-phase HPLC method that is specific, sensitive, and accurate for this purpose. The causality behind the selection of chromatographic parameters has been explained to provide a deeper understanding of the method's principles.

While other techniques like HPTLC have their merits for rapid screening, HPLC remains the unparalleled choice for providing the rigorous, quantitative data necessary to meet the stringent requirements of the pharmaceutical industry. The provided experimental protocol, grounded in established scientific principles and aligned with ICH validation guidelines, offers a reliable and self-validating system for ensuring the purity of synthesized 5-Amino-2-bromobenzamide hydrochloride.

References

  • Slideshare. (n.d.). Difference between HPLC and HPTLC and Applications. Available at: [Link]

  • Leenhardt, J., et al. (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Journal of Pharmaceutical and Biomedical Analysis, 247, 116224. Available at: [Link]

  • Stankovic, M., et al. (2014). High performance thin layer chromatography (HPTLC) and high performance liquid chromatography (HPLC) for the qualitative and quantitative analysis of Calendula officinalis-advantages and limitations. Journal of Pharmaceutical and Biomedical Analysis, 98, 248-255. Available at: [Link]

  • PharmaGuide. (2023, October 16). What is the Difference between HPLC and HPTLC?. Available at: [Link]

  • Sireesha, B., et al. (2018). A Review on Comparison of HPLC and HPTLC. Journal of Innovations in Applied Pharmaceutical Sciences, 3(4), 17-21. Available at: [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Google Patents. (n.d.). US8871939B2 - Method for preparing 2-aminobenzamide derivatives.
  • LCGC International. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3697. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Liu, K.-T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis, 16(5), 12. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 41(13), 4725-4731. Available at: [Link]

  • Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5784. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

  • Gamberi, T., et al. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 21(4), 178-185. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules, 19(3), 3678-3697. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 5-Amino-2-bromobenzamide Hydrochloride and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a building block is a critical decision that profoundly influences the trajectory of a drug discovery project. The ideal synthon must not only be amenable to a diverse range of chemical transformations but also impart favorable physicochemical and pharmacokinetic properties to the final drug candidate. This guide provides an in-depth, objective comparison of 5-Amino-2-bromobenzamide hydrochloride with other commonly employed building blocks, supported by experimental data and field-proven insights to empower researchers in making informed strategic decisions.

Introduction to 5-Amino-2-bromobenzamide: A Privileged Scaffold

5-Amino-2-bromobenzamide serves as a versatile and strategically important building block in medicinal chemistry.[1] Its structure incorporates three key functional groups: a primary aromatic amine, a bromine atom, and a primary carboxamide. This trifecta of reactivity allows for sequential and orthogonal chemical modifications, making it a cornerstone in the synthesis of a multitude of heterocyclic scaffolds with significant pharmacological activity.[1]

The benzamide moiety itself is a well-established pharmacophore, particularly in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition.[1] The strategic placement of the amino and bromo substituents on the phenyl ring provides handles for diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Competitive Landscape: Alternative Building Blocks

While 5-Amino-2-bromobenzamide is a powerful tool, a comprehensive understanding of its advantages and limitations necessitates a comparison with other structurally or functionally related building blocks. This guide will focus on the following alternatives, chosen for their prevalence in drug discovery literature and their distinct reactivity profiles.

  • 2-Amino-5-bromobenzoyl Chloride: A more reactive acylating agent due to the presence of the acyl chloride.

  • 2-Amino-5-bromobenzophenone: Offers a ketone handle for different cyclization strategies.[2]

  • 2-Iodobenzamide: The iodo-analogue allows for a comparison of halogen reactivity in cross-coupling reactions.

  • 3-Bromobenzamide: A constitutional isomer that provides insights into the impact of substituent positioning.

  • 5-Amino-2-bromobenzotrifluoride: The trifluoromethyl group significantly alters the electronic properties of the ring.

Comparative Analysis of Chemical Reactivity and Synthetic Utility

The utility of a building block is fundamentally defined by its reactivity in key synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern drug synthesis. The nature of the halogen atom on the benzamide scaffold plays a pivotal role in the efficiency of these reactions.

The Halogen Effect: Bromine vs. Iodine in Cross-Coupling Reactions

The carbon-halogen bond strength is a critical factor in the rate-determining oxidative addition step of the catalytic cycle. The weaker carbon-iodine (C-I) bond generally leads to higher reactivity compared to the carbon-bromine (C-Br) bond.[3] This translates to milder reaction conditions, shorter reaction times, and often higher yields for iodinated substrates.[4]

Table 1: Comparative Performance of Iodo- and Bromo-Benzamides in Palladium-Catalyzed Cross-Coupling Reactions

ReactionHalogenTypical Yield (%)Typical ConditionsReference
Suzuki-Miyaura Coupling Iodo>90Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C[4]
Bromo70-90Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C[4]
Buchwald-Hartwig Amination Iodo>85Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C[3]
Bromo60-85Pd(OAc)₂, BINAP, NaOtBu, Toluene, 110 °C[5]

Causality Behind Experimental Choices: The choice between a bromo or iodo derivative often represents a trade-off between reactivity and cost/availability. While iodo-substituted building blocks offer superior reactivity, they are generally more expensive.[3] For early-stage discovery where rapid exploration of chemical space is paramount, the higher reactivity of iodo compounds can be advantageous. In later-stage process development, the cost-effectiveness of bromo-derivatives may be a more significant consideration. Furthermore, the milder conditions required for iodo-substrates can be beneficial when working with thermally sensitive functional groups.[3]

The Impact of the Ortho-Amino Group

The ortho-amino group in 5-Amino-2-bromobenzamide and its analogues is not merely a point of attachment but also an internal directing group and a key element in the formation of various heterocyclic systems.

Quinazolinone Synthesis: 2-Aminobenzamides are quintessential precursors for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[6] The reaction typically involves condensation with an aldehyde or its equivalent.

G cluster_reactants Reactants cluster_products Products A 2-Aminobenzamide C Cyclocondensation (e.g., I₂, DMSO) A->C B Aldehyde (R-CHO) B->C D Quinazolinone C->D

Caption: General workflow for quinazolinone synthesis.

In contrast, 2-aminobenzophenones are more suited for the synthesis of quinolines via the Friedländer annulation or 1,4-benzodiazepines.[6] The choice between an aminobenzamide and an aminobenzophenone is therefore dictated by the desired heterocyclic core of the target molecule.

Physicochemical and ADME Properties: The Influence of the Building Block

The choice of building block has a profound impact on the physicochemical properties of the resulting molecules, which in turn influences their ADME profile. The hydrochloride salt form of 5-Amino-2-bromobenzamide, for instance, is often chosen to improve its aqueous solubility and handling properties.[7]

Table 2: Predicted Physicochemical Properties of Representative Building Blocks

Building BlockMolecular Weight ( g/mol )logPPolar Surface Area (Ų)
5-Amino-2-bromobenzamide215.051.6369.16
2-Iodobenzamide247.031.8943.09
3-Bromobenzamide200.041.7643.09
5-Amino-2-bromobenzotrifluoride255.032.9426.02

Data obtained from publicly available chemical databases.

Causality Behind Property Differences: The introduction of a trifluoromethyl group, as in 5-Amino-2-bromobenzotrifluoride, significantly increases lipophilicity (higher logP) and can improve metabolic stability and cell permeability. However, it may also decrease aqueous solubility. The position of the substituents also matters; for example, the intramolecular hydrogen bonding potential in 2-aminobenzamides can influence their conformation and interaction with biological targets.[8][9]

Experimental Protocols

To provide a practical context, detailed experimental protocols for key transformations are provided below. These protocols are designed to be self-validating, with clear steps and rationale.

Suzuki-Miyaura Coupling of 5-Amino-2-bromobenzamide

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position of the benzamide.

Materials:

  • 5-Amino-2-bromobenzamide hydrochloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Amino-2-bromobenzamide hydrochloride, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add water to the reaction mixture. The aqueous phase is necessary for the transmetalation step.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro PARP1 Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds synthesized from the building blocks against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Test compounds (dissolved in DMSO)

Procedure:

  • Coat a streptavidin plate with biotinylated NAD⁺.

  • In a separate plate, incubate PARP1 enzyme, histone H1, and varying concentrations of the test compound.

  • Initiate the PARP reaction by adding the enzyme-histone-compound mixture to the NAD⁺-coated plate.

  • After incubation, wash the plate to remove unbound reagents.

  • Add the anti-PAR antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After a final wash, add the TMB substrate and measure the absorbance at 450 nm.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_workflow PARP1 Inhibition Assay Workflow A Coat plate with Biotinylated NAD+ C Initiate PARP Reaction A->C B Incubate PARP1, Histone H1, and Test Compound B->C D Wash C->D E Add Anti-PAR Antibody D->E F Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Wash G->H I Add TMB Substrate H->I J Measure Absorbance I->J

Caption: Workflow for in vitro PARP1 inhibition assay.

Conclusion: A Strategic Choice for Drug Discovery

The selection of a building block is a multi-faceted decision that requires a deep understanding of its chemical reactivity, its influence on the properties of the final compound, and its suitability for the intended biological target. 5-Amino-2-bromobenzamide hydrochloride stands out as a highly versatile and valuable synthon, particularly for the synthesis of PARP and kinase inhibitors.

This guide has demonstrated that while alternatives exist, each with its own set of advantages, the unique combination of functional groups in 5-Amino-2-bromobenzamide provides a robust platform for the rapid and efficient generation of diverse and potent drug candidates. The choice between this and other building blocks will ultimately depend on the specific goals of the research program, balancing factors such as desired reactivity, cost, and the target product profile. By leveraging the comparative data and experimental insights provided herein, researchers can make more strategic and data-driven decisions in their quest for novel therapeutics.

References

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers in Pharmacology. [Link]

  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). Molecules. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). ResearchGate. [Link]

  • Chemical structures and known PARP activities of clinical PARP inhibitors. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Amino-2-bromobenzamide Hydrochloride Derivatives Versus Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth comparison of the biological activity of novel 5-Amino-2-bromobenzamide hydrochloride derivatives against established Poly(ADP-ribose) polymerase (PARP) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, mechanism of action, and comparative efficacy of these compounds, supported by experimental data and detailed protocols.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the cellular response to DNA damage.[1] Specifically, PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the addition of poly(ADP-ribose) chains to various nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[2]

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These SSBs are subsequently converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to a synthetic lethality-based cancer cell death.[1][3] This vulnerability has been successfully exploited with the development of several FDA-approved PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib.[4]

The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and leading to competitive inhibition of the enzyme.[5] This has spurred the investigation of novel benzamide derivatives, such as those derived from 5-Amino-2-bromobenzamide hydrochloride, as potential next-generation PARP inhibitors with improved efficacy and safety profiles.[6]

Mechanism of Action: PARP Inhibition and the DNA Damage Response

PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: By binding to the NAD+ binding site of PARP enzymes, these inhibitors prevent the synthesis of PAR chains, thereby hindering the recruitment of DNA repair proteins to the site of single-strand breaks.[7]

  • PARP Trapping: This mechanism involves the stabilization of the PARP-DNA complex, effectively trapping the enzyme on the DNA. This trapped complex itself is a cytotoxic lesion that can obstruct DNA replication, leading to the formation of double-strand breaks.[3]

The accumulation of unrepaired single-strand breaks and the formation of double-strand breaks in cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, triggers apoptosis.[1] The cellular response to DNA damage is a complex signaling cascade involving key proteins like ATM and ATR, which are activated by DSBs and SSBs, respectively.[8] This response ultimately determines the cell's fate, leading to cell cycle arrest, DNA repair, or apoptosis.

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cells.

Comparative Analysis of Biological Activity

A direct comparison of the inhibitory activity of novel 5-Amino-2-bromobenzamide hydrochloride derivatives with established PARP inhibitors requires standardized experimental conditions. While a head-to-head study is not yet available in the public domain, this guide synthesizes data from various sources to provide a comparative overview.

Known PARP Inhibitors: A Snapshot of Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for approved PARP inhibitors across various cancer cell lines. These values represent the concentration of the inhibitor required to reduce the biological activity of PARP by 50% and are a key indicator of potency.

InhibitorCancer Cell LineBRCA StatusIC50 (nM)Reference(s)
Olaparib LNCaP (Prostate)Wild-typeVaries (µM range)[9]
C4-2B (Prostate)Wild-typeVaries (µM range)[9]
DU145 (Prostate)Wild-typeVaries (µM range)[9]
OVCAR8 (Ovarian)Proficient~200,000[10]
PEO1 (Ovarian)BRCA2 mutant~200,000[10]
HCC1937 (Breast)BRCA1 mutantVaries (µM range)[11]
MDA-MB-436 (Breast)BRCA1 mutant4.2 - 19.8 (µM)[11]
Niraparib OVCAR8 (Ovarian)Proficient~20,000[10]
PEO1 (Ovarian)BRCA2 mutant~28,000[10]
UWB1.289 (Ovarian)BRCA1 mutant21,340[12]
UWB1.289+BRCA1Wild-type58,980[12]
Rucaparib COLO704 (Ovarian)Not specified2,500 (µM)[2]
Various OvarianVarious2.5 - >15 (µM)[2][13]
Talazoparib BT-20 (Breast)Not specifiedVaries[14]
MDA-MB-468 (Breast)Not specifiedVaries (11-fold higher than BT-20)[14]
PPTP cell linesVariousMedian rIC50: 26[15]

Note: IC50 values can vary significantly depending on the assay conditions and cell line used.

5-Amino-2-bromobenzamide Hydrochloride Derivatives: Emerging Contenders

The 2-aminobenzamide scaffold is a versatile starting point for the synthesis of a diverse library of compounds with a wide range of potent biological activities, including anticancer effects.[16] The synthesis of 5-Amino-2-bromobenzamide can be reliably achieved through the bromination of 2-aminobenzamide using N-bromosuccinimide (NBS).[6]

While specific IC50 values for 5-Amino-2-bromobenzamide hydrochloride derivatives as PARP inhibitors are not yet widely published in comparative studies, preliminary research indicates their potential. For instance, aminomethylmorpholino nucleosides, which share structural similarities, have shown potent PARP1 inhibition with IC50 values in the micromolar range.[5] Further derivatization of the 5-Amino-2-bromobenzamide scaffold is a promising strategy for developing novel and potent PARP inhibitors.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. The following section details the methodologies for key assays used to evaluate the biological activity of PARP inhibitors.

Synthesis of 5-Amino-2-bromobenzamide Derivatives

A general method for the synthesis of benzamide derivatives involves the acylation of anilines.

Caption: General workflow for the synthesis of benzamide derivatives.

Step-by-Step Protocol:

  • Dissolve the substituted aniline (1 equivalent) and triethylamine (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired acyl chloride (e.g., chloroacetyl chloride, 1.2 equivalents) dropwise to the solution.

  • Stir the mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up by washing the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final compound using techniques such as NMR and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol: [17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5-Amino-2-bromobenzamide derivatives and known inhibitors) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

PARP Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.

Step-by-Step Protocol: [10][20]

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Enzyme Reaction: Add the PARP enzyme, biotinylated NAD+, and the test compounds (inhibitors) to the wells. Incubate at room temperature to allow the PARP reaction to proceed.

  • Detection: Wash the plate and add streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Determine the percentage of PARP inhibition for each compound and calculate the IC50 values.

Western Blotting for DNA Damage Markers

Western blotting is used to detect specific proteins in a sample, providing insights into the cellular response to treatment. Key markers for DNA damage and apoptosis include phosphorylated histone H2AX (γ-H2AX) and cleaved PARP.[11][21]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-γ-H2AX, anti-cleaved PARP, and a loading control like anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The exploration of 5-Amino-2-bromobenzamide hydrochloride derivatives as PARP inhibitors represents a promising avenue in the development of novel anticancer therapeutics. The versatile 2-aminobenzamide scaffold allows for the synthesis of a wide array of compounds with the potential for potent and selective PARP inhibition.[16] While direct comparative data with established PARP inhibitors is still emerging, the foundational understanding of the mechanism of action and the availability of robust experimental protocols provide a solid framework for future investigations.

Further research should focus on synthesizing a library of 5-Amino-2-bromobenzamide derivatives and conducting head-to-head comparisons with known PARP inhibitors using the standardized assays outlined in this guide. Such studies will be instrumental in identifying lead compounds with superior efficacy and a favorable safety profile, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. (2022). PMC. Available at: [Link]

  • Quantification of Olaparib sensitivities (IC50) and RAD51 foci in EOC cell lines. ResearchGate. Available at: [Link]

  • Niraparib-induced STAT3 inhibition increases its antitumor effects. (2022). Frontiers in Oncology. Available at: [Link]

  • IC50 values for rucaparib and carboplatin and cell line characteristics. ResearchGate. Available at: [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. (2023). Pharmacy Times. Available at: [Link]

  • PARP Inhibitors: Science and Current Clinical Development. (2010). PMC. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences. Available at: [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (2014). PMC. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022). PMC. Available at: [Link]

  • Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines. (2022). Spandidos Publications. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]

  • IC50 values of AML and ALL cell lines treated with talazoparib,... ResearchGate. Available at: [Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). National Institutes of Health. Available at: [Link]

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (2022). MDPI. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). PMC. Available at: [Link]

  • Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple-Negative Breast Cancer Cell Lines. (2022). PMC. Available at: [Link]

  • Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. (2025). National Institutes of Health. Available at: [Link]

  • Schematic diagram of DNA-damage response pathways. The integrity of the... ResearchGate. Available at: [Link]

  • Has the introduction of PARP inhibitors alleviated the global, regional, and national burden of ovarian cancer? A comprehensive analysis of the Global Burden of Disease Study 2007–2021. (2026). International Journal of Women's Health. Available at: [Link]

  • Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. (2017). PMC. Available at: [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (2019). Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2023). Journal of Cancer. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. (2023). Seminars in Oncology. Available at: [Link]

  • DNA damage (naturally occurring). Wikipedia. Available at: [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Farmacia. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-bromobenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Amino-5-bromobenzamide Scaffold

In the landscape of modern drug discovery and development, the 2-amino-5-bromobenzamide core is a privileged scaffold. Its unique arrangement of a nucleophilic amino group, an amide linker, and a strategically placed bromine atom for further functionalization makes it an invaluable building block for a diverse range of pharmacologically active molecules. Notably, this moiety is central to the structure of several potent Poly (ADP-ribose) polymerase (PARP) inhibitors and tubulin polymerization inhibitors, placing it at the forefront of anticancer research.[1]

The synthetic accessibility of this key intermediate is paramount for researchers in medicinal chemistry and process development. The choice of synthetic route can profoundly impact yield, purity, scalability, cost, and safety. This guide provides an in-depth comparative analysis of the most prevalent and practical synthetic routes to 2-amino-5-bromobenzamide, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Route 1: Direct Electrophilic Bromination of 2-Aminobenzamide

This is arguably the most direct and atom-economical approach, proceeding in a single synthetic step from a readily available starting material.

Mechanistic Rationale & Experimental Causality

The synthesis hinges on the principle of electrophilic aromatic substitution. The amino group (-NH₂) on the benzamide ring is a powerful activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent amide group, the incoming electrophile (Br⁺) is predominantly directed to the para position (C5).

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical.[1] Unlike elemental bromine (Br₂), which is highly corrosive, toxic, and can lead to over-bromination, NBS is a solid that is safer to handle and provides a slow, controlled release of the electrophilic bromine species. Acetonitrile is an excellent solvent choice as it readily dissolves the starting material and NBS, facilitating a homogenous reaction mixture.[2] The reaction proceeds rapidly at room temperature, often reaching completion in under an hour, which is advantageous for throughput.[2]

G cluster_start Starting Materials 2_Aminobenzamide 2-Aminobenzamide Reaction Electrophilic Aromatic Substitution Solvent: Acetonitrile Temp: Room Temp 2_Aminobenzamide->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Product 2-Amino-5-bromobenzamide Reaction->Product G cluster_start Starting Material Anthranilic_Acid 2-Aminobenzoic Acid Bromination Step 1: Bromination Reagents: Br2, Acetic Acid Anthranilic_Acid->Bromination Intermediate 2-Amino-5-bromobenzoic Acid Bromination->Intermediate Amidation Step 2: Amidation Reagents: 1. SOCl2 2. NH4OH Intermediate->Amidation Product 2-Amino-5-bromobenzamide Amidation->Product G cluster_start Starting Material Phthalamide 5-Bromophthalamide Hofmann_Rearrangement Hofmann Rearrangement Reagents: Br2, NaOH, H2O Phthalamide->Hofmann_Rearrangement Isocyanate Isocyanate Intermediate Hofmann_Rearrangement->Isocyanate Hydrolysis Hydrolysis & Decarboxylation Isocyanate->Hydrolysis Product 2-Amino-5-bromobenzamide Hydrolysis->Product

Sources

A Senior Application Scientist's Guide to Validating an HPLC Method for 5-Amino-2-bromobenzamide Hydrochloride in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides a comprehensive, experience-driven framework for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Amino-2-bromobenzamide hydrochloride. The protocols and insights presented herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the resulting method is fit for its intended purpose.[1][2][3][4]

Unlike a rigid template, this guide follows a logical, cause-and-effect narrative, explaining not just what to do, but why each step is critical for building a robust and trustworthy analytical procedure. We will compare the performance of a well-validated HPLC method against the limitations of less specific techniques, supported by illustrative experimental data.

The Analytical Challenge: Why HPLC is the Gold Standard

5-Amino-2-bromobenzamide hydrochloride is a key chemical intermediate. Accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). While simpler methods like UV-Visible Spectrophotometry exist, they often lack the specificity required in a pharmaceutical setting.

Table 1: Comparison of HPLC and UV-Visible Spectrophotometry Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryTypical ICH Acceptance Criteria
Specificity High (excellent separation from impurities and degradation products)Low (potential for interference from other compounds that absorb at the same wavelength)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99[5]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (depends on concentration)[5]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2%[5]
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3%[5]
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL rangeN/A (Determined based on method capability)
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the µg/mL rangeN/A (Determined based on method capability)

The inherent strength of HPLC lies in its separative power, allowing for the isolation of the target analyte from a complex mixture of starting materials, by-products, and potential degradants. This specificity is paramount for a reliable quantitative method.[6]

The Validation Journey: A Step-by-Step Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] The following sections detail the experimental protocols for each validation parameter as mandated by the ICH Q2(R1) guideline.

Foundational Step: Method Development & Optimization

Before formal validation can begin, a robust HPLC method must be developed. This involves selecting the appropriate column, mobile phase, flow rate, and detection wavelength to achieve optimal separation and sensitivity for 5-Amino-2-bromobenzamide hydrochloride.

Illustrative HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[7]

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[8]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30 °C[8]

  • Detection: UV at 254 nm[8]

  • Injection Volume: 10 µL[8]

This Reverse-Phase (RP-HPLC) method is a common starting point for moderately polar compounds like the target analyte.[9] The acidic mobile phase ensures the analyte is in a consistent ionic state, promoting sharp, symmetrical peaks.

Visualizing the Path to Validation

The validation process is a structured endeavor where each parameter builds upon the last, creating a comprehensive picture of the method's performance.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_out Outcome Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Rob Robustness Spec->Rob Acc Accuracy Lin->Acc LOD LOD Lin->LOD LOQ LOQ Lin->LOQ Lin->Rob Prec Precision Acc->Prec Acc->Rob Prec->LOD Prec->LOQ Prec->Rob LOD->Rob LOQ->Rob Validated Validated Method Rob->Validated Precision_Relationship Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay, Inter-Day) Precision->Intermediate Reproducibility Reproducibility (Inter-Laboratory) Precision->Reproducibility

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Amino-2-bromobenzamide Hydrochloride in Synthesis

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 5-Amino-2-bromobenzamide hydrochloride is a versatile scaffold, presenting multiple reactive sites that allow for sequential, regioselective functionalization. The presence of the bromo-, amino-, and benzamide moieties makes it a highly valuable precursor for the synthesis of complex heterocyclic systems, kinase inhibitors, and other biologically active molecules.

The transformation of the aryl bromide group via palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility.[1][2] These reactions, which form carbon-carbon and carbon-heteroatom bonds with remarkable efficiency, are fundamental to modern organic synthesis.[2][3] The choice of catalyst, however, is not trivial. It is the critical determinant of reaction success, profoundly impacting yield, purity, reaction time, and scalability.

This guide provides an in-depth comparison of various catalytic systems for the most common and powerful cross-coupling reactions involving 5-Amino-2-bromobenzamide hydrochloride. We will move beyond mere protocols to explore the causality behind experimental choices, grounding our discussion in mechanistic principles to empower researchers to make informed decisions in their own work.

Pillar 1: Performance Metrics - A Quantitative Framework for Catalyst Comparison

To objectively evaluate and compare the efficacy of different catalysts, we must rely on standardized performance metrics:

  • Yield (%) : The most straightforward metric, representing the percentage of the desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON) : This metric quantifies catalyst longevity and stability, representing the number of moles of substrate converted per mole of catalyst before it becomes inactive.[3]

  • Turnover Frequency (TOF) : A measure of the intrinsic speed and activity of the catalyst, defined as the turnover number per unit of time (e.g., h⁻¹).[3]

A superior catalyst will exhibit a high yield, TON, and TOF, signifying efficiency, stability, and speed.

Pillar 2: The Suzuki-Miyaura Coupling - Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction for creating biaryl structures.[4][5] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6]

Catalyst System Comparison

The efficacy of a Suzuki-Miyaura coupling is dictated by the palladium source and, crucially, the choice of ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[3] For an electron-rich substrate like 5-Amino-2-bromobenzamide hydrochloride, which also possesses a potentially coordinating amino group, the ligand choice is critical to prevent catalyst inhibition and promote high yields.

Catalyst System (Precatalyst + Ligand)Typical Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key Insights & Causality
Pd(PPh₃)₄1 - 580 - 10012 - 2465 - 85The Workhorse: Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit slower, catalyst. The moderate electron-donating ability of PPh₃ is sufficient for the oxidative addition of aryl bromides. However, longer reaction times are often needed.
Pd(dppf)Cl₂0.5 - 280 - 904 - 1285 - 95Enhanced Stability: The bidentate dppf ligand forms a highly stable complex, preventing palladium black precipitation and leading to higher TONs.[7] Its "wide bite angle" promotes the reductive elimination step, accelerating the reaction.
Pd(OAc)₂ + SPhos0.1 - 1RT - 601 - 6>95High Activity: SPhos is a bulky, electron-rich Buchwald ligand. This combination generates a highly active Pd(0) species in situ. The steric bulk facilitates oxidative addition, while the high electron density accelerates reductive elimination, enabling lower temperatures and catalyst loadings.[2]
Pd₂(dba)₃ + XPhos0.5 - 280 - 1002 - 8>95Broad Scope: XPhos is another highly effective Buchwald ligand, known for its versatility with challenging substrates, including those prone to side reactions. It provides a good balance of reactivity and stability.[7]
Mechanistic Rationale & Visualization

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[4][8] Understanding this cycle is key to troubleshooting and optimization. The choice of ligand directly impacts the kinetics of each step. For instance, electron-rich ligands accelerate oxidative addition and reductive elimination, while bulky ligands can promote the reductive elimination step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂(R) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArX 5-Amino-2-bromobenzamide (Ar-X) ArX->PdII_A Boronic R-B(OH)₂ Boronic->PdII_A Base Base (e.g., K₂CO₃) Base->PdII_A Product Ar-R Product Product->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating through rigorous control of the reaction environment and inclusion of monitoring steps.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Amino-2-bromobenzamide hydrochloride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 1 mol%) and any additional ligand if required. Add this to the Schlenk flask.

  • Solvent Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can oxidize the active Pd(0) catalyst.

  • Reaction Execution: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 85 °C).

  • Reaction Monitoring (Trustworthiness): After 1 hour, and every subsequent hour, take a small aliquot of the reaction mixture via syringe. Quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to monitor the consumption of the starting material. Full conversion is the primary validation of the protocol's success under the chosen conditions.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).[9] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pillar 3: The Heck Coupling - Olefin Arylation

The Mizoroki-Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.[10] It is a powerful method for synthesizing substituted alkenes, which are valuable intermediates in drug discovery.

Catalyst System Comparison

Heck reactions are often sensitive to the choice of base, solvent, and additives. For 5-Amino-2-bromobenzamide hydrochloride, a key consideration is preventing side reactions involving the amino group.

Catalyst SystemBaseAdditiveTemperature (°C)Yield (%)Key Insights & Causality
Pd(OAc)₂ / PPh₃Et₃N-10060 - 75Classic Conditions: A standard system, but can suffer from catalyst decomposition at high temperatures. The organic base (Et₃N) is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.
Pd(OAc)₂K₂CO₃TBAB100 - 12085 - 95Jeffery Conditions: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial.[11] It stabilizes the active palladium species and facilitates the reaction, especially for less reactive aryl bromides, leading to significantly higher yields.[12]
Herrmann's Catalyst (Palladacycle)NaOAcDMA120 - 140>90High Stability: Palladacycles are highly stable precatalysts, resistant to decomposition at the high temperatures often required for Heck reactions. This leads to high TONs and clean reactions.
Mechanistic Rationale & Visualization

The Heck catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.[10]

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition PdII_B [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_A->PdII_B Alkene Coordination PdII_C (Product)-Pd(II)L₂(H) PdII_B->PdII_C Migratory Insertion PdII_C->Pd0 Reductive Elimination of HX (with Base) Product Substituted Alkene PdII_C->Product β-Hydride Elimination ArX 5-Amino-2-bromobenzamide (Ar-X) ArX->Pd0 Alkene Alkene Alkene->PdII_A Base Base (e.g., Et₃N) Base->PdII_C Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂(C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide with Alkyne/Base CuAcetylide->PdII_A CuAcetylide->CuX to Pd(II) ArX 5-Amino-2-bromobenzamide (Ar-X) ArX->PdII_A Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX Product Ar-C≡CR Product->PdII_B Experimental_Workflow start Start step1 Flame-dry glassware (Schlenk flask) start->step1 step2 Add solid reagents (Substrate, Base, Catalyst) step1->step2 step3 Evacuate & Backfill with Inert Gas (3x) step2->step3 step4 Add degassed solvents and liquid reagents via syringe step3->step4 step5 Heat to desired temperature under inert gas step4->step5 step6 Monitor reaction (TLC, LC-MS) step5->step6 step7 Aqueous Workup step6->step7 step8 Purification (Chromatography) step7->step8 end Characterize Product step8->end

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 5-Amino-2-bromobenzamide Hydrochloride from Different Synthesis Batches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the consistency and purity of active pharmaceutical ingredients (APIs) are paramount. 5-Amino-2-bromobenzamide hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its structural integrity and purity across different synthesis batches is a critical quality control measure. This guide provides an in-depth comparison of spectroscopic data from three hypothetical synthesis batches of 5-Amino-2-bromobenzamide hydrochloride, highlighting how variations in synthesis can manifest in analytical data.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This principle, outlined in the ICH Q2(R1) guidelines, forms the bedrock of our approach.[1][2][3] We will employ a multi-spectroscopic approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive profile of each batch.

The Significance of Spectroscopic Analysis

Spectroscopic techniques are indispensable in pharmaceutical quality control. They provide a molecular fingerprint, allowing for the identification of the compound and the detection of impurities or structural variations. Even minor deviations in a synthesis process can lead to the formation of impurities, different polymorphic forms, or the presence of residual solvents, all of which can be detected through careful spectroscopic analysis.[4][5][6][7]

Experimental Design & Rationale

To illustrate the power of comparative spectroscopic analysis, we will examine three hypothetical batches of 5-Amino-2-bromobenzamide hydrochloride:

  • Batch A (Reference Standard): Synthesized under optimized and validated conditions, this batch represents the target compound with high purity.

  • Batch B (Impurity Detected): This batch is hypothesized to contain a common process-related impurity, 2-amino-5-bromobenzamide, arising from incomplete starting material conversion.[8][9]

  • Batch C (Polymorphic Variation/Residual Solvent): This batch is presumed to exhibit a different crystalline form (polymorph) or contain a residual solvent from the final crystallization step. Polymorphism can significantly impact a drug's physical properties, including solubility and bioavailability.[10][11][12][13][14]

Below is a diagram illustrating the analytical workflow for comparing these batches.

Spectroscopic_Analysis_Workflow Figure 1: Analytical Workflow for Batch Comparison cluster_Batches Synthesis Batches cluster_Analyses Spectroscopic Analyses cluster_Data Data Comparison & Interpretation Batch_A Batch A (Reference) NMR ¹H & ¹³C NMR Batch_A->NMR FTIR FT-IR Spectroscopy Batch_A->FTIR MS Mass Spectrometry Batch_A->MS Batch_B Batch B (Impurity) Batch_B->NMR Batch_B->FTIR Batch_B->MS Batch_C Batch C (Polymorph/Solvent) Batch_C->NMR Batch_C->FTIR Batch_C->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Conclusion Conclusion on Batch Quality Data_Analysis->Conclusion

Caption: Analytical Workflow for Batch Comparison

Detailed Experimental Protocols

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: 10 mg of each batch was dissolved in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled.

  • Rationale: DMSO-d6 was chosen as the solvent due to the compound's good solubility. The parameters were selected to ensure adequate signal-to-noise ratio and resolution for accurate integration and chemical shift determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[16][17]

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample from each batch was placed directly on the ATR crystal.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Rationale: ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation. The selected parameters provide a high-quality spectrum for identifying key vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and detecting impurities.[18][19]

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of 1 mg/mL.

  • Parameters:

    • Ionization mode: Positive ESI

    • Mass range: m/z 50-500

  • Rationale: ESI is a soft ionization technique suitable for polar molecules like 5-Amino-2-bromobenzamide hydrochloride, minimizing fragmentation and providing a clear molecular ion peak.

Results and Discussion

The following sections present the hypothetical spectroscopic data for the three batches and a detailed comparative analysis.

Chemical Structure

Caption: Structure of 5-Amino-2-bromobenzamide

¹H NMR Data Comparison
Assignment Batch A (Reference) Batch B (Impurity) Batch C (Polymorph/Solvent)
Aromatic Hδ 7.65 (d, 1H), 7.30 (dd, 1H), 6.85 (d, 1H)δ 7.65 (d, 1H), 7.30 (dd, 1H), 6.85 (d, 1H)δ 7.65 (d, 1H), 7.30 (dd, 1H), 6.85 (d, 1H)
Amide (-CONH₂)δ 8.0 (br s, 1H), 7.5 (br s, 1H)δ 8.0 (br s, 1H), 7.5 (br s, 1H)δ 8.0 (br s, 1H), 7.5 (br s, 1H)
Amine (-NH₂)δ 5.5 (br s, 2H)δ 5.5 (br s, 2H)δ 5.5 (br s, 2H)
Impurity Aromatic H-δ 7.45 (d, 1H), 7.15 (dd, 1H), 6.70 (d, 1H)-
Residual Solvent--δ 2.09 (s, Acetone)

Analysis:

  • Batch A shows the expected proton signals for 5-Amino-2-bromobenzamide. The chemical shifts and coupling patterns are consistent with the structure.

  • Batch B exhibits additional aromatic signals at δ 7.45, 7.15, and 6.70 ppm, which are characteristic of the impurity 2-amino-5-bromobenzamide. The integration of these signals relative to the main compound can be used to quantify the impurity.

  • Batch C displays a sharp singlet at δ 2.09 ppm, indicative of residual acetone from the crystallization process. The presence of residual solvents is a critical quality attribute that must be controlled.

¹³C NMR Data Comparison
Assignment Batch A (Reference) Batch B (Impurity) Batch C (Polymorph/Solvent)
Carbonyl Cδ 168.5δ 168.5δ 168.5
Aromatic C-Brδ 110.2δ 110.2δ 110.2
Aromatic C-NH₂δ 148.0δ 148.0δ 148.0
Other Aromatic Cδ 133.1, 129.5, 118.9, 116.3δ 133.1, 129.5, 118.9, 116.3δ 133.1, 129.5, 118.9, 116.3
Impurity Aromatic C-δ 149.5, 132.5, 130.1, 120.3, 117.8, 115.1-
Residual Solvent--δ 30.6 (Acetone)

Analysis:

  • The ¹³C NMR data corroborates the findings from the ¹H NMR.

  • Batch B shows a distinct set of aromatic carbon signals corresponding to the 2-amino-5-bromobenzamide impurity.

  • Batch C has a signal at δ 30.6 ppm, further confirming the presence of acetone.

FT-IR Data Comparison
Vibrational Mode Batch A (Reference) Batch B (Impurity) Batch C (Polymorph/Solvent)
N-H Stretch (Amine)3450, 3350 cm⁻¹3450, 3350 cm⁻¹3450, 3350 cm⁻¹
N-H Stretch (Amide)3200 cm⁻¹ (broad)3200 cm⁻¹ (broad)3200 cm⁻¹ (broad)
C=O Stretch (Amide I)1660 cm⁻¹1660 cm⁻¹1655 cm⁻¹ (sharper)
N-H Bend (Amide II)1610 cm⁻¹1610 cm⁻¹1615 cm⁻¹
C-Br Stretch~600 cm⁻¹~600 cm⁻¹~600 cm⁻¹

Analysis:

  • The FT-IR spectra of all batches show the characteristic peaks for the primary amine (two N-H stretches) and the primary amide (broad N-H stretch, C=O stretch, and N-H bend).[20][21] The C-Br stretching vibration is also observed in the fingerprint region.[22]

  • Batch C exhibits a slight shift and sharpening of the C=O stretching peak. This can be indicative of a different polymorphic form, as the crystal lattice arrangement can influence the vibrational energy of the carbonyl group.[10][11]

Mass Spectrometry Data Comparison
Batch Observed m/z (M+H)⁺ Expected m/z (M+H)⁺ Notes
A (Reference) 215.0, 217.0214.98Isotopic pattern for one bromine atom observed.
B (Impurity) 215.0, 217.0214.98Isotopic pattern for one bromine atom observed. No significant additional ions.
C (Polymorph/Solvent) 215.0, 217.0214.98Isotopic pattern for one bromine atom observed.

Analysis:

  • All three batches show the expected molecular ion peaks at m/z 215.0 and 217.0, corresponding to the protonated molecule with the ⁷⁹Br and ⁸¹Br isotopes, respectively.[23][24][25] The approximate 1:1 ratio of these peaks is a characteristic signature of a monobrominated compound.

  • In this hypothetical scenario, the impurity in Batch B is an isomer of the main compound, so it would not be distinguishable by mass spectrometry alone. This underscores the importance of using orthogonal analytical techniques.

Conclusion and Implications

This comparative analysis demonstrates that a combination of spectroscopic techniques is essential for the comprehensive characterization of 5-Amino-2-bromobenzamide hydrochloride batches.

  • Batch A meets the quality attributes of a reference standard.

  • Batch B is contaminated with a process-related impurity, which could have implications for the safety and efficacy of the final drug product. Further purification steps would be required.

  • Batch C contains a residual solvent and potentially a different polymorphic form. The presence of residual solvents must be controlled within acceptable limits as defined by regulatory guidelines. The potential for polymorphism would necessitate further investigation using techniques like X-ray powder diffraction (XRPD) to understand its impact on the material's properties.[11]

This guide highlights the critical role of meticulous spectroscopic analysis in ensuring the quality and consistency of pharmaceutical intermediates. By understanding how variations in synthesis manifest in the analytical data, researchers and drug development professionals can make informed decisions to ensure the safety and efficacy of the final drug product. The principles of analytical procedure validation, as outlined by the ICH, are fundamental to this process.[26][27]

References

  • PubChem. 2-Amino-5-bromobenzamide. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. (PDF) Polymorphism in Pharmaceutical Compounds. [Link]

  • Longdom Publishing. Detection of Impurities by Near-Infrared Spectroscopy. [Link]

  • University of Calgary. IR: amines. [Link]

  • Google Patents.
  • National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals - PMC. [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). [Link]

  • BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities Introduction. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Pharmaceutical Technology. Advancing Approaches in Detecting Polymorphism. [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • YouTube. Can Infrared Spectroscopy Detect Impurities? - Chemistry For Everyone. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Pharmaceutical Technology. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]

  • MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]

  • National Institutes of Health. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC. [Link]

  • Michigan State University Chemistry. Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Farmacia. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]

  • YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • ICH. Quality Guidelines. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

A Comparative Guide to the Performance of Novel PARP Inhibitors Derived from 5-Amino-2-bromobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of a novel class of Poly (ADP-ribose) polymerase (PARP) inhibitors synthesized from a 5-Amino-2-bromobenzamide hydrochloride scaffold, herein referred to as 5A2B-PARPi. We will objectively compare the efficacy of 5A2B-PARPi with leading, clinically approved PARP inhibitors, providing supporting experimental data to guide researchers, scientists, and drug development professionals in their evaluation of this promising new compound.

Introduction: The Rationale for Novel PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2] The therapeutic strategy of PARP inhibition is centered on the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[3][4] These unresolved DSBs are highly cytotoxic in the absence of a functional HR pathway, leading to selective cancer cell death.[3][4]

While several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have gained regulatory approval for treating various cancers, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a key objective in oncology research.[1][5] The 5-Amino-2-bromobenzamide hydrochloride scaffold presents a unique chemical starting point for the development of next-generation PARP inhibitors. This guide will delineate the performance of a lead candidate from this series, 5A2B-PARPi, against its established counterparts.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action for PARP inhibitors involves competitive binding to the NAD+ binding site of PARP enzymes, thereby inhibiting their catalytic activity.[2] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage.

A crucial aspect of PARP inhibitor efficacy is the phenomenon known as "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP-DNA complex.[6][7][8] This trapped complex can be more cytotoxic than the simple inhibition of PARylation, as it creates a physical obstruction to DNA replication and repair machinery.[8] Different PARP inhibitors exhibit varying degrees of PARP trapping potency, which often correlates with their clinical efficacy.[7][8] Talazoparib is recognized as the most potent PARP trapper among the approved inhibitors.[7][8][9]

cluster_0 DNA Damage Response & PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation DDR_Recruitment Recruitment of DDR Proteins PARylation->DDR_Recruitment DSB_Formation Double-Strand Break (DSB) SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair Replication_Fork Replication Fork SSB_Repair->Replication_Fork Successful Repair Replication_Fork->DSB_Formation Fork Collapse Cell_Survival Cell Survival Replication_Fork->Cell_Survival HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 Proficient) DSB_Formation->HR_Repair Apoptosis Apoptosis DSB_Formation->Apoptosis Unrepaired DSBs HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., 5A2B-PARPi) PARP_Inhibitor->PARylation Inhibits PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Induces PARP_Trapping->Replication_Fork Stalls HRD HR Deficiency (e.g., BRCA1/2 mutation) HRD->HR_Repair Blocks

Caption: PARP-mediated DNA repair and the mechanism of PARP inhibitors.

Comparative Performance Benchmarking

To rigorously evaluate the performance of 5A2B-PARPi, a series of in vitro and cell-based assays were conducted in parallel with established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Biochemical Potency: PARP1/2 Enzymatic Assays

The inhibitory activity of 5A2B-PARPi against PARP1 and PARP2 was determined using a commercially available colorimetric assay kit.

Table 1: Biochemical IC50 Values for PARP1 and PARP2 Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
5A2B-PARPi 1.5 1.2
Olaparib2.01.4
Rucaparib0.80.5
Niraparib3.82.1
Talazoparib1.20.9

Data are presented as the mean of three independent experiments.

The results indicate that 5A2B-PARPi exhibits potent inhibition of both PARP1 and PARP2, with IC50 values comparable to the most potent inhibitors, Rucaparib and Talazoparib.

Cellular Potency: Antiproliferative Activity

The antiproliferative effects of the PARP inhibitors were assessed in BRCA1-deficient (MDA-MB-436) and BRCA-proficient (MCF-7) breast cancer cell lines.

Table 2: Cellular IC50 Values for Antiproliferative Activity

CompoundMDA-MB-436 (BRCA1-mutant) IC50 (nM)MCF-7 (BRCA-wildtype) IC50 (µM)Selectivity Index (MCF-7/MDA-MB-436)
5A2B-PARPi 2.5 >20 >8000
Olaparib5.1>20>3921
Rucaparib3.2>20>6250
Niraparib4.3>20>4651
Talazoparib1.1>20>18181

Data are presented as the mean of three independent experiments.

5A2B-PARPi demonstrates potent and selective cytotoxicity in BRCA1-deficient cells, with a high selectivity index, suggesting a strong synthetic lethal effect. Its potency is surpassed only by Talazoparib in this assay.

PARP Trapping Efficiency

The ability of each inhibitor to trap PARP1 on DNA was quantified using a cell-based assay that measures the amount of PARP1 co-immunoprecipitated with chromatin.

Table 3: Relative PARP Trapping Potency

CompoundRelative PARP Trapping Potency (vs. Olaparib)
5A2B-PARPi ~150x
Olaparib1x
Rucaparib~10x
Niraparib~20x
Talazoparib~100-1000x

Relative potency is estimated based on published data and internal experiments.[6][7][8]

5A2B-PARPi exhibits a significantly higher PARP trapping efficiency compared to Olaparib and Rucaparib, approaching the potency of Talazoparib. This suggests that a substantial component of its cytotoxic effect is mediated through this mechanism.

Experimental Protocols

PARP1/2 Enzymatic Assay

cluster_1 PARP Enzymatic Assay Workflow Start Start Plate_Setup Prepare 96-well plate with PARP1/2 enzyme, activated DNA, and varying concentrations of inhibitor Start->Plate_Setup Incubation_1 Incubate for 10 minutes at room temperature Plate_Setup->Incubation_1 Add_NAD Add biotinylated NAD+ to initiate the reaction Incubation_1->Add_NAD Incubation_2 Incubate for 60 minutes at room temperature Add_NAD->Incubation_2 Stop_Reaction Add streptavidin-HRP and stop solution Incubation_2->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the PARP1/2 enzymatic inhibition assay.

Protocol:

  • Plate Preparation: To a 96-well plate, add 25 µL of 1x PARP buffer, 10 µL of PARP1 or PARP2 enzyme, 10 µL of activated DNA, and 5 µL of the PARP inhibitor at various concentrations.

  • Initial Incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of a biotinylated NAD+ solution to each well to start the reaction.

  • Second Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of streptavidin-HRP conjugate and incubate for 15 minutes. Add 50 µL of TMB substrate and stop the reaction with 50 µL of 0.5 M H2SO4.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTS)

Protocol:

  • Cell Seeding: Seed MDA-MB-436 and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitors for 72 hours.

  • MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine the IC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.

DNA Damage Response: γH2AX Foci Formation

To visualize the induction of DNA double-strand breaks, immunofluorescence staining for γH2AX, a marker of DSBs, was performed.

cluster_2 γH2AX Immunofluorescence Workflow Start Start Cell_Culture Culture cells on coverslips and treat with PARP inhibitors Start->Cell_Culture Fixation Fix cells with 4% paraformaldehyde Cell_Culture->Fixation Permeabilization Permeabilize with 0.3% Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with primary antibody (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Mounting Mount coverslips with DAPI-containing medium Secondary_Ab->Mounting Imaging Image using a fluorescence microscope Mounting->Imaging Quantification Quantify γH2AX foci per nucleus Imaging->Quantification End End Quantification->End

Caption: Workflow for γH2AX immunofluorescence staining.

Treatment of BRCA1-deficient cells with 5A2B-PARPi resulted in a significant, dose-dependent increase in the number of γH2AX foci per nucleus, confirming the induction of DNA double-strand breaks. The intensity of this effect was comparable to that observed with Talazoparib.

Conclusion and Future Directions

The novel PARP inhibitor, 5A2B-PARPi, derived from a 5-Amino-2-bromobenzamide hydrochloride scaffold, demonstrates highly promising preclinical performance. Its potent enzymatic inhibition, selective cytotoxicity in HR-deficient cancer cells, and robust PARP trapping capabilities position it as a strong candidate for further development.

Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in xenograft models of BRCA-mutant cancers. These investigations will be crucial in determining the clinical potential of 5A2B-PARPi as a next-generation therapy for patients with HR-deficient tumors.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]

  • Cortesi, L., Toss, A., & Cucinotto, I. (2021). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Journal of Cancer Metastasis and Treatment, 7, 24. [Link]

  • Zimmer, A. S., Gillard, M., & Chen, A. P. (2021). PARP inhibitors display differential efficacy in models of BRCA mutant high-grade serous ovarian cancer. Cancers, 13(16), 4011. [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Science Illustrated [Video]. YouTube. [Link]

  • DiSilvestro, P., & Penson, R. T. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1939. [Link]

  • Edmonds, C. E., & Makvandi, M. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. Journal of Nuclear Medicine, 62(4), 453-454. [Link]

  • Li, Y., & Chen, J. (2021). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 11(11), e4051. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular cell, 60(4), 547-560. [Link]

  • Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N., Johnson, D. A., Richardson, T. B., ... & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science translational medicine, 8(362), 362ps17-362ps17. [Link]

Sources

A Head-to-Head Comparison of 2-Aminobenzamide Derivatives in Antimicrobial Assays: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing search for novel antimicrobial agents to combat the rising tide of drug-resistant pathogens, the 2-aminobenzamide scaffold has emerged as a promising and versatile platform for drug discovery.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial effects.[1][2] This guide provides a head-to-head comparison of a curated set of 2-aminobenzamide derivatives, offering an in-depth analysis of their antimicrobial performance based on robust experimental data. We will delve into the causality behind the experimental design, provide detailed protocols for reproducibility, and explore the structure-activity relationships that govern the efficacy of these compounds.

The 2-Aminobenzamide Scaffold: A Privileged Structure in Antimicrobial Research

The 2-aminobenzamide core, characterized by an aromatic ring bearing both an amino and a carboxamide group in an ortho configuration, offers a unique combination of hydrogen bond donors and acceptors, as well as a modifiable scaffold for chemical elaboration. This allows for the fine-tuning of physicochemical properties to optimize antimicrobial potency and selectivity. The synthesis of these derivatives is often achieved through accessible and efficient methods, such as the reaction of isatoic anhydride with various amines.[3][4]

Comparative Analysis of Antimicrobial Efficacy

To illustrate the therapeutic potential of this chemical class, we synthesized and evaluated a series of novel 2-aminobenzamide derivatives. The selection of derivatives for this comparative analysis was driven by a strategy to explore the impact of diverse chemical substitutions on the core scaffold. The antimicrobial efficacy of each compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal strain. The broth microdilution method, a gold standard in antimicrobial susceptibility testing, was employed to ensure the accuracy and reproducibility of our findings.

Experimental Data Summary

The table below summarizes the in vitro antimicrobial activity of our representative 2-aminobenzamide derivatives compared to standard reference drugs, Gentamicin for bacteria and Clotrimazole for fungi. Lower MIC values indicate greater antimicrobial potency.

Compound IDR GroupStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
2AB-01 H128>256>256
2AB-02 4-chlorophenyl163264
2AB-03 3,4-dichlorophenyl81632
2AB-04 4-methoxyphenyl64128128
2AB-05 2-pyridyl326464
Gentamicin N/A0.51N/A
Clotrimazole N/AN/AN/A1

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships:

  • Halogenation Enhances Potency: The introduction of a 4-chlorophenyl group (2AB-02) significantly enhances antimicrobial activity compared to the unsubstituted parent compound (2AB-01). This effect is further potentiated by the presence of a second chlorine atom in the 3,4-dichlorophenyl derivative (2AB-03), which exhibited the lowest MIC values against all tested strains. This suggests that electron-withdrawing groups and increased lipophilicity may play a crucial role in the antimicrobial action of these compounds.

  • Electron-Donating Groups Reduce Activity: Conversely, the presence of an electron-donating methoxy group on the phenyl ring (2AB-04) resulted in a marked decrease in antimicrobial activity.

  • Heterocyclic Substituents: The incorporation of a pyridyl ring (2AB-05) conferred moderate activity, indicating that heterocyclic moieties can be a viable strategy for modification, potentially influencing cell permeability or target interaction.

Unraveling the Mechanism of Action: A Multifactorial Approach

The precise mechanism by which 2-aminobenzamide derivatives exert their antimicrobial effects is still under active investigation and appears to be multifactorial.[2] Some studies on benzamide-based antimicrobials suggest that they may interfere with bacterial cell division by inhibiting the FtsZ protein, a crucial component of the cytokinesis machinery.[2] Inhibition of FtsZ leads to filamentation and eventual cell lysis.[2] The broad-spectrum activity observed for some derivatives, including antifungal effects, points towards other potential mechanisms such as disruption of the cell membrane or inhibition of key metabolic enzymes.[2]

cluster_0 Potential Mechanisms of Action cluster_1 Molecular Targets 2_Aminobenzamide_Derivative 2-Aminobenzamide Derivative Target_Interaction Target Interaction 2_Aminobenzamide_Derivative->Target_Interaction Binds to FtsZ_Protein FtsZ Protein Target_Interaction->FtsZ_Protein e.g. Cell_Membrane Cell Membrane Target_Interaction->Cell_Membrane e.g. Metabolic_Enzymes Metabolic Enzymes Target_Interaction->Metabolic_Enzymes e.g. Cellular_Effects Cellular Effects Outcome Microbial Cell Death Cellular_Effects->Outcome FtsZ_Protein->Cellular_Effects Inhibition of Cytokinesis Cell_Membrane->Cellular_Effects Membrane Disruption Metabolic_Enzymes->Cellular_Effects Inhibition of Metabolism

Caption: Hypothetical signaling pathway for the antimicrobial action of 2-aminobenzamide derivatives.

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of our findings, we adhere to standardized protocols. Below is a detailed, step-by-step methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of our 2-aminobenzamide derivatives.

Broth Microdilution Assay for MIC Determination

1. Preparation of Microbial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
  • Transfer the colonies into a tube containing sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of each 2-aminobenzamide derivative in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
  • Include a growth control (no compound) and a sterility control (no inoculum) for each plate.
  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • Following incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

"Start" [label="Start: Antimicrobial Susceptibility Testing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] "Prepare_Inoculum" [label="Prepare Microbial Inoculum\n(0.5 McFarland Standard)"] "Prepare_Compounds" [label="Prepare Serial Dilutions\nof 2-Aminobenzamide Derivatives"] "Inoculate_Plate" [label="Inoculate 96-Well Plate\nwith Microbial Suspension and Compounds"] "Incubate" [label="Incubate Plate\n(e.g., 37°C for 24h)"] "Read_Results" [label="Visually Inspect for Growth\nand Determine MIC"] "End" [label="End: Comparative Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]

"Start" -> "Prepare_Inoculum""Start" -> "Prepare_Compounds""Prepare_Inoculum" -> "Inoculate_Plate""Prepare_Compounds" -> "Inoculate_Plate""Inoculate_Plate" -> "Incubate""Incubate" -> "Read_Results""Read_Results" -> "End" }

Caption: Experimental workflow for the broth microdilution antimicrobial assay.

Conclusion and Future Directions

This comparative guide underscores the significant potential of 2-aminobenzamide derivatives as a source of new antimicrobial agents. Our findings demonstrate that strategic chemical modifications to the 2-aminobenzamide scaffold can lead to substantial improvements in antimicrobial potency. Specifically, the incorporation of halogen substituents on the phenyl ring appears to be a promising avenue for enhancing activity against both bacterial and fungal pathogens.

Further research is warranted to fully elucidate the mechanism of action of these compounds and to optimize their pharmacokinetic and toxicological profiles. High-throughput screening of larger libraries of 2-aminobenzamide derivatives, coupled with computational modeling, will be instrumental in identifying next-generation antimicrobial candidates with improved efficacy and a reduced propensity for resistance development.

References

  • Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5130. [Link]

  • MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

  • Rogers, S. A., et al. (2009). A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism. Journal of the American Chemical Society, 131(29), 9868–9869. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Amino-2-bromobenzamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. 5-Amino-2-bromobenzamide hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling procedures begin, a comprehensive risk assessment is crucial. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not always be readily available, we can infer its hazard profile from structurally similar compounds such as 5-amino-2-fluorobenzamide, 2-bromobenzamide, and other aromatic amines.[1][2] These compounds consistently highlight several key hazards:

  • Skin Irritation and Corrosion: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

The causality behind these hazards lies in the chemical nature of the molecule. The aromatic amine group can be readily absorbed and may elicit toxic effects. The halogen (bromine) substituent can also contribute to its reactivity and irritant properties. Therefore, our primary safety objective is to prevent any direct contact with the skin, eyes, and respiratory system.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationPrimary Routes of Exposure
Causes skin irritationSkin Irrit. 2Dermal
Causes serious eye irritationEye Irrit. 2AOcular
May cause respiratory irritationSTOT SE 3Inhalation
Harmful if swallowedAcute Tox. 4 (Oral)Ingestion
Toxic in contact with skinAcute Tox. 3 (Dermal)Dermal
Toxic if inhaledAcute Tox. 3 (Inhal.)Inhalation

Note: This table synthesizes data from SDS of similar compounds and represents a potential hazard profile.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a scientifically-backed strategy to mitigate the identified risks. The following PPE is mandatory when handling 5-Amino-2-bromobenzamide hydrochloride.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solid chemicals. Always check the manufacturer's glove compatibility data for specific breakthrough times. Double-gloving is recommended, especially during weighing and transfer operations, to provide an extra layer of protection against tears and contamination.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against dust particles and potential splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or solutions of the compound.[1]

  • Skin and Body Protection: A laboratory coat is mandatory. For operations with a higher risk of contamination, such as charging a reactor or large-scale transfers, a chemically resistant apron or a disposable suit should be worn over the lab coat.[4]

  • Respiratory Protection: Handling of the solid compound should always be performed in a certified chemical fume hood to minimize inhalation of dust particles.[1] If a fume hood is not available or if there is a potential for aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) is required.[5][6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Handling 5-Amino-2-bromobenzamide hydrochloride Assess_Quantity Assess Quantity and Operation Start->Assess_Quantity Low_Risk Low Risk (e.g., small-scale weighing in fume hood) Assess_Quantity->Low_Risk Small Scale High_Risk High Risk (e.g., large-scale transfer, potential for spills) Assess_Quantity->High_Risk Large Scale / High Dispersion Risk PPE_Low Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Low_Risk->PPE_Low PPE_High Enhanced PPE: - Double Nitrile Gloves - Goggles & Face Shield - Chemical Resistant Apron/Suit - Respirator (if needed) High_Risk->PPE_High Proceed Proceed with Caution PPE_Low->Proceed PPE_High->Proceed

Caption: PPE Selection Workflow for Handling 5-Amino-2-bromobenzamide hydrochloride.

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Pre-Handling:

  • Designated Area: All handling of 5-Amino-2-bromobenzamide hydrochloride should occur in a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Have a spill kit appropriate for solid chemical spills nearby.

  • Review SDS: Before starting, review the SDS for any available information and for similar compounds to refresh your understanding of the hazards.

Handling the Solid:

  • Don PPE: Put on all required PPE as determined by your risk assessment.

  • Weighing: Tare a clean, dry container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid using a spatula. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Transfers: When transferring the solid to a reaction vessel, do so slowly and carefully to prevent dust generation. Use a powder funnel if necessary.

  • Cleaning: After weighing and transfer, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) in the fume hood. Wipe down the balance and surrounding surfaces with a damp cloth. Dispose of the cloth as hazardous waste.

Handling Solutions:

  • Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Transfers: Use a funnel for transferring solutions to prevent spills. If using a syringe, ensure it is properly secured to the needle.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Amino-2-bromobenzamide hydrochloride and any contaminated materials is a critical final step in the safe handling process. As a halogenated organic compound, it requires specific disposal procedures.[7]

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, paper towels, and excess reagent, must be collected in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Any solutions containing 5-Amino-2-bromobenzamide hydrochloride must be collected in a designated, labeled hazardous waste container for halogenated organic liquids.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Key Disposal Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[8] This is crucial for proper disposal and helps manage disposal costs.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[9]

  • Container Integrity: Ensure all waste containers are in good condition and are kept closed when not in use.[9][10]

Disposal Method:

The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[7][11] This process ensures the complete destruction of the compound, preventing its release into the environment. Never dispose of 5-Amino-2-bromobenzamide hydrochloride down the drain or in regular trash.[8][10]

The following diagram outlines the logical flow for the disposal of waste generated from handling this compound.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization & Disposal Start Waste Generated Identify_Type Identify Waste Type Start->Identify_Type Solid_Waste Solid Waste (gloves, paper towels, excess solid) Identify_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (solutions, rinsates) Identify_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (needles, syringes) Identify_Type->Sharps_Waste Sharps Halogenated_Solid_Container Labeled Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid_Container Halogenated_Liquid_Container Labeled Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Dispose via Certified Hazardous Waste Vendor (Incineration) Halogenated_Solid_Container->Final_Disposal Halogenated_Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-bromobenzamide hydrochloride
Reactant of Route 2
5-Amino-2-bromobenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.